molecular formula C6H15ClN2O B025888 2-Amino-N,N-diethylacetamide hydrochloride CAS No. 108723-79-1

2-Amino-N,N-diethylacetamide hydrochloride

Cat. No.: B025888
CAS No.: 108723-79-1
M. Wt: 166.65 g/mol
InChI Key: RKWHGMGYRWKDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1) is a high-purity glycinamide derivative of significant interest in medicinal and organic chemistry research. This compound, with a molecular formula of C6H15ClN2O and a molecular weight of 166.65 g/mol, serves as a versatile building block and key intermediate in the synthesis of more complex molecules. Glycinamide derivatives are historically prominent in pharmaceutical research for developing compounds with local anesthetic properties. This specific derivative is a fundamental structure for creating novel chemical entities, including Lp-PLA2 enzyme inhibitors investigated for the treatment of atherosclerosis, and N-alkylaminoacetamide compounds studied for potential application as agricultural fungicides. Handling and Safety: This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation. Researchers are advised to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Storage: For long-term stability, store in a dark place, under an inert atmosphere, at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-8(4-2)6(9)5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWHGMGYRWKDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590438
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108723-79-1
Record name N,N-Diethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N,N-diethylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-N,N-diethylacetamide hydrochloride (CAS No: 108723-79-1). The information is compiled from various scientific and chemical data sources to support research and development activities. This document includes a summary of its physicochemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and potential metabolic pathways.

Core Chemical Properties

This compound is a white crystalline solid that is soluble in water.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications such as quinoxaline derivatives with antivirus activity.

Physicochemical Data
PropertyValueSource/Comment
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
CAS Number 108723-79-1[1]
Appearance White crystalline solid[1]
Melting Point 119 - 120 °C
Boiling Point Data not availableAmine hydrochlorides often decompose at high temperatures before boiling. The boiling point of the free base, N,N-diethylacetamide, is 182-186 °C.[1]
Solubility Soluble in water[1] The hydrochloride salt form enhances aqueous solubility.
pKa Estimated 8-9This is an estimated value for the primary amine group based on similar aliphatic amines. An experimental value is not readily available.
Purity Typically ≥95%Commercially available purity can vary.[]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These are representative protocols and may require optimization based on available laboratory equipment and specific sample characteristics.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the sample.

  • Calibration: The accuracy of the thermometer in the apparatus should be verified using certified melting point standards.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method to determine the pKa by monitoring the pH of a solution as a titrant is added.

Methodology:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Synthesis and Metabolism

While this compound is primarily a synthetic intermediate, understanding its formation and potential biological fate is crucial for its application in drug development.

Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from chloroacetyl chloride and diethylamine.

G Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Amination and Salt Formation A Chloroacetyl Chloride C 2-Chloro-N,N-diethylacetamide A->C + Diethylamine B Diethylamine B->C D 2-Chloro-N,N-diethylacetamide F 2-Amino-N,N-diethylacetamide (Free Base) D->F + NH3 E Ammonia (NH3) E->F H This compound F->H + HCl G Hydrochloric Acid (HCl) G->H

Caption: A two-step synthesis of this compound.

Potential Metabolic Pathway

There is no specific data on the metabolism of this compound. However, studies on the related compound N,N-diethylacetamide (DEAC) indicate that it undergoes oxidative dealkylation by cytochrome P450 enzymes in the liver. A similar pathway can be postulated for the free base form of the title compound.

G Postulated Metabolic Pathway of 2-Amino-N,N-diethylacetamide cluster_0 Phase I Metabolism cluster_1 Further Metabolism and Excretion A 2-Amino-N,N-diethylacetamide C N-deethylation A->C B Cytochrome P450 (e.g., CYP2B1/2) B->C D 2-Amino-N-ethylacetamide C->D E Acetaldehyde C->E F 2-Amino-N-ethylacetamide G Further dealkylation or conjugation F->G H Excreted Metabolites G->H

Caption: A postulated metabolic pathway involving oxidative dealkylation.

References

Unveiling the Potential of 2-Amino-N,N-diethylacetamide hydrochloride: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N,N-diethylacetamide hydrochloride is a chemical entity positioned at the intersection of two promising fields of therapeutic research: antiviral drug development and targeted protein degradation. While direct, in-depth studies on the specific mechanism of action of this compound or its immediate derivatives are not extensively available in the public domain, its classification as a precursor for quinoxaline-based antivirals and as a building block for Proteolysis Targeting Chimeras (PROTACs) provides a framework for understanding its potential biological activities. This technical guide will, therefore, explore the theoretical mechanisms of action, potential signaling pathways, and hypothetical experimental workflows based on these classifications.

Introduction: A Versatile Chemical Scaffold

This compound (CAS: 108723-79-1) is a small molecule with the chemical formula C₆H₁₅ClN₂O. Its structure, featuring a primary amine and a diethylacetamide moiety, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. The primary reported applications for this compound are in the synthesis of quinoxaline derivatives with potential antiviral properties and as a structural component in the burgeoning field of targeted protein degradation.

Potential Mechanism of Action as an Antiviral Agent via Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antiviral effects against a range of viruses. The mechanism of action of antiviral quinoxaline derivatives can vary significantly depending on the specific viral target and the substitutions on the quinoxaline core.

General Antiviral Mechanisms of Quinoxaline Derivatives

Quinoxaline derivatives have been reported to inhibit viral replication through several mechanisms:

  • Inhibition of Viral Enzymes: Many antivirals target essential viral enzymes such as polymerases, proteases, or reverse transcriptases. Quinoxaline scaffolds can be functionalized to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting the viral life cycle.

  • Interference with Viral Entry: Some compounds can block the entry of viruses into host cells by interacting with viral surface glycoproteins or host cell receptors.

  • Disruption of Viral Assembly: The formation of new viral particles can be hindered by compounds that interfere with the assembly of viral proteins and nucleic acids.

Hypothetical Signaling Pathway Inhibition

A potential antiviral mechanism for a quinoxaline derivative synthesized from this compound could involve the inhibition of a host-cell signaling pathway that the virus hijacks for its replication. For example, many viruses activate the NF-κB signaling pathway to promote their replication and inhibit apoptosis of the host cell. A hypothetical quinoxaline derivative could inhibit an upstream kinase in this pathway, such as IKK, thereby preventing the activation of NF-κB and suppressing viral replication.

antiviral_pathway Virus Virus HostCell Host Cell Virus->HostCell Infection IKK IKK HostCell->IKK Activates NFkB NF-κB IKK->NFkB Activates Replication Viral Replication NFkB->Replication Quinoxaline Hypothetical Quinoxaline Derivative Quinoxaline->IKK Inhibits

Caption: Hypothetical antiviral mechanism via NF-κB pathway inhibition.

Experimental Protocol: Synthesis and Antiviral Screening

A generalized experimental workflow to investigate the antiviral potential of quinoxaline derivatives synthesized from this compound would involve the following steps:

  • Synthesis: React this compound with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring.

  • Purification and Characterization: Purify the resulting quinoxaline derivative using techniques such as column chromatography and characterize its structure using NMR and mass spectrometry.

  • Cytotoxicity Assay: Determine the concentration range at which the compound is not toxic to the host cells using assays like the MTT or MTS assay.

  • Antiviral Assay: Infect host cells with the virus of interest and treat with a range of non-toxic concentrations of the synthesized compound. Viral replication can be quantified using methods such as plaque assays, qPCR for viral genomes, or ELISA for viral proteins.

experimental_workflow_antiviral cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start 2-Amino-N,N-diethylacetamide hydrochloride + 1,2-dicarbonyl Reaction Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Antiviral Antiviral Assay Cytotoxicity->Antiviral Data Data Analysis (IC50, CC50) Antiviral->Data protac_mechanism PROTAC PROTAC (containing diethylacetamide moiety) POI Protein of Interest (e.g., a kinase) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation experimental_workflow_protac cluster_synthesis_protac PROTAC Synthesis cluster_evaluation_protac PROTAC Evaluation Start_p POI Ligand + Linker (from 2-Amino-N,N-diethylacetamide HCl) + E3 Ligase Ligand Synthesis_p Conjugation Chemistry Start_p->Synthesis_p Purification_p Purification & Characterization Synthesis_p->Purification_p Binding Binding Assays (SPR, ITC) Purification_p->Binding Degradation Cellular Degradation Assays (Western Blot) Binding->Degradation Functional Functional Assays Degradation->Functional

In-Depth Technical Guide: 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, uses, and relevant experimental contexts of 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1). The information is intended to support research and development activities in the fields of medicinal chemistry, proteomics, and drug discovery.

Chemical and Physical Properties

This compound is a hydrochloride salt of an N,N-diethyl-substituted amino acetamide. It is a key building block in organic synthesis, particularly for the generation of heterocyclic compounds.[1][]

PropertyValueSource(s)
CAS Number 108723-79-1[1][][3]
Molecular Formula C₆H₁₅ClN₂O[1][4]
Molecular Weight 166.65 g/mol [1][][3]
IUPAC Name 2-amino-N,N-diethylacetamide;hydrochloride[]
Synonyms 2-AMINO-N,N-DIETHYL-ACETAMIDE HCL[4]
Appearance White crystalline solid
Purity ≥97%[1]
Solubility Soluble in water
Storage Room temperature, under inert atmosphere, in a dark place[1][]

Primary Applications

Current research and commercial availability data indicate two primary applications for this compound: as a synthetic precursor for quinoxaline derivatives and as an alkylating agent in proteomics.

Synthesis of Quinoxaline Derivatives

This compound is utilized in the preparation of quinoxaline derivatives, which are a class of heterocyclic compounds investigated for a wide range of biological activities, including antiviral properties.[] Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.

G General Synthetic Workflow for Quinoxaline Derivatives A 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1) C Condensation Reaction (e.g., in a suitable solvent with or without a catalyst) A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D

Caption: General workflow for synthesizing quinoxaline derivatives.

Use in Proteomics as an Alkylating Agent

In the field of proteomics, alkylating agents are crucial for the sample preparation workflow prior to mass spectrometry analysis. These agents modify cysteine residues within proteins, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate protein identification and quantification.

While this compound itself is not a direct alkylating agent, its chloro-derivative, 2-Chloro-N,N-diethylacetamide, is used for this purpose. It is plausible that the amino group of the subject compound could be chemically modified to a leaving group (such as a chloro group) to function as an alkylating agent. A related compound, 2-chloroacetamide, is a known alkylating agent in proteomics, though it has been shown to cause a higher incidence of methionine oxidation compared to iodoacetamide.[5][6]

The general workflow for protein sample preparation for mass spectrometry, which includes the alkylation step, is outlined below.

G Proteomics Sample Preparation Workflow A Protein Sample B Reduction (e.g., with DTT or TCEP) A->B C Alkylation (e.g., with a chloroacetamide derivative) B->C D Enzymatic Digestion (e.g., with Trypsin) C->D E Peptide Mixture D->E F LC-MS/MS Analysis E->F

Caption: Standard workflow for preparing protein samples for mass spectrometry.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not extensively documented in publicly available literature. However, based on general procedures for similar compounds, the following methodologies can be adapted.

General Protocol for Protein Alkylation in Proteomics

This protocol is adapted from standard procedures for protein alkylation using chloroacetamide derivatives.[5][7]

Materials:

  • Protein extract

  • Urea

  • Dithiothreitol (DTT)

  • 2-Chloro-N,N-diethylacetamide (or a suitable derivative of 108723-79-1)

  • Trypsin

  • Ammonium bicarbonate buffer

  • Acetonitrile

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in a buffer containing urea (e.g., 8 M urea in 100 mM ammonium bicarbonate).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce the disulfide bonds.

  • Alkylation:

    • Add 2-Chloro-N,N-diethylacetamide to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in the dark.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the reaction with formic acid to stop the digestion.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

    • Elute the peptides and dry them under vacuum.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

Biological Activity

There is currently no available data in the searched literature regarding the intrinsic biological activity of this compound. Its primary role appears to be as a synthetic intermediate for the creation of other biologically active molecules, such as quinoxaline derivatives.[] Further research is required to determine if the compound itself possesses any pharmacological properties.

Safety Information

A specific safety data sheet (SDS) for this compound (CAS 108723-79-1) was not found in the search results. However, safety information for the related compound, 2-Chloro-N,N-diethylacetamide, indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical reagent with demonstrated utility in the synthesis of potentially bioactive quinoxaline derivatives.[] Its structural similarity to known alkylating agents also suggests a potential application in the field of proteomics. While specific, detailed experimental protocols and data on its intrinsic biological activity are currently limited in the public domain, this guide provides a foundational understanding of its properties and applications based on available information. Further research is encouraged to fully elucidate the potential of this compound in drug development and proteomics research.

References

solubility profile of 2-Amino-N,N-diethylacetamide hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-N,N-diethylacetamide hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on theoretical solubility considerations and provides a detailed, adaptable experimental protocol for determining its solubility profile.

Introduction

This compound is a chemical compound featuring an amide functional group and a hydrochloride salt of a primary amine. Its structure suggests potential utility as a building block in pharmaceutical synthesis and other areas of chemical research. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and biological assays. The hydrochloride salt form is generally expected to enhance aqueous solubility compared to the free base.[1]

Solubility Data

A comprehensive search of scientific databases, patents, and chemical supplier information did not yield specific quantitative solubility data for this compound in various solvents. The table below summarizes the status of available data.

SolventChemical FormulaTypeSolubility Data ( g/100 mL at 25°C)
WaterH₂OPolar ProticData Not Available
EthanolC₂H₅OHPolar ProticData Not Available
MethanolCH₃OHPolar ProticData Not Available
AcetoneC₃H₆OPolar AproticData Not Available
Dichloromethane (DCM)CH₂Cl₂NonpolarData Not Available
Diethyl Ether(C₂H₅)₂ONonpolarData Not Available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticData Not Available

Note: While quantitative values are unavailable, amine hydrochlorides are generally more soluble in polar solvents, particularly water, compared to their free amine counterparts due to the ionic nature of the salt.[2] Its solubility in less polar organic solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To empower researchers to generate specific data, this section provides a detailed methodology based on the widely accepted "shake-flask" method, which is considered a reliable technique for measuring thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

3.1. Materials and Equipment

  • Materials:

    • This compound (high purity)

    • Selected solvent(s) (analytical grade)

    • Reference standard of the compound for analytical calibration

  • Equipment:

    • Analytical balance

    • Vials with screw caps or glass-stoppered flasks

    • Orbital shaker or agitator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

    • pH meter (for aqueous solvents)

3.2. Procedure

  • Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected solvent to the vial.

    • For aqueous solutions, measure and record the initial pH of the solvent and the final pH of the suspension at the end of the experiment.[3]

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker or agitator.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period. A duration of 24 to 48 hours is common to ensure equilibrium is reached, though preliminary tests may indicate a shorter time is sufficient.[5]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, two common methods are:

      • Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.

      • Filtration: Carefully withdraw a portion of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter material.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Prepare a series of calibration standards of the compound.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

3.3. Data Calculation

Calculate the solubility (S) using the following formula:

S (in mg/mL) = C × DF

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

  • DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow prep 1. Preparation Add excess solute to a known volume of solvent in a vial. agitate 2. Equilibration Agitate vial at a constant temperature (e.g., 24-48h). prep->agitate settle 3. Sedimentation Allow undissolved solid to settle post-agitation. agitate->settle separate 4. Phase Separation settle->separate centrifuge Centrifugation separate->centrifuge Option A filter Filtration (Syringe Filter) separate->filter Option B supernatant 5. Sample Collection Collect clear supernatant. centrifuge->supernatant filter->supernatant dilute 6. Dilution Accurately dilute the supernatant to a known concentration. supernatant->dilute analyze 7. Analysis Quantify concentration using calibrated method (e.g., HPLC). dilute->analyze calculate 8. Calculation Determine solubility from concentration and dilution factor. analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unveiling the Historical Trajectory of 2-Amino-N,N-diethylacetamide hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride, a molecule with the CAS number 108723-79-1, belongs to the broader class of N,N-disubstituted glycinamides. While specific historical records detailing its initial discovery and development are not extensively documented in readily available literature, its origins can be traced back to the intensive research into local anesthetics during the early to mid-20th century. This technical guide provides a comprehensive historical research perspective on this compound, delving into its likely synthetic origins, physicochemical properties, and the experimental context from which it emerged. The information is presented to aid researchers and professionals in understanding the foundational science of this and related molecules.

Historical Context: The Quest for Novel Local Anesthetics

The early 1900s marked a significant era in the development of synthetic drugs, with a particular focus on finding alternatives to cocaine that retained its local anesthetic properties without the associated toxicity and addictive potential. German chemists in 1909 were among the first to synthesize glycinamide compounds with the aim of developing such agents. This line of inquiry ultimately led to the groundbreaking discovery of a new class of amide local anesthetics.

A pivotal moment in this field was the work of Swedish chemist Nils Löfgren and his collaborator Bengt Lundqvist in the 1940s. Their systematic investigation of N-substituted amino acid amides culminated in the synthesis of lidocaine (originally named Xylocaine) in 1943. Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, revolutionized clinical practice with its rapid onset and improved safety profile compared to its predecessors. The foundational research for this discovery was detailed in Löfgren's doctoral thesis, "Studies on local anesthetics: Xylocaine: a new synthetic drug," published in 1948, and a preceding paper by Löfgren and Lundqvist in 1946. While these works primarily focus on lidocaine, they lay the chemical groundwork for a host of related structures, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 108723-79-1
Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
Appearance White to off-white solid
Melting Point 168-172 °C
Solubility Soluble in water

Experimental Protocols

While the precise, original experimental protocol for the first synthesis of this compound is not explicitly available in historical records, it can be inferred from the general synthetic strategies for N,N-disubstituted glycinamides developed during that period. The synthesis of its close analog, lidocaine, provides a robust template.

Inferred Historical Synthesis of this compound

The synthesis would likely have been a two-step process:

Step 1: Synthesis of 2-chloro-N,N-diethylacetamide

This intermediate would be prepared by the reaction of chloroacetyl chloride with diethylamine.

  • Reactants: Chloroacetyl chloride, Diethylamine, and a non-reactive solvent (e.g., benzene or diethyl ether).

  • Procedure:

    • Diethylamine is dissolved in the chosen solvent and cooled in an ice bath.

    • A solution of chloroacetyl chloride in the same solvent is added dropwise with constant stirring.

    • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    • The resulting diethylamine hydrochloride precipitate is filtered off.

    • The filtrate, containing 2-chloro-N,N-diethylacetamide, is purified by distillation under reduced pressure.

Step 2: Amination of 2-chloro-N,N-diethylacetamide

The final product is obtained by the amination of the chloro-intermediate.

  • Reactants: 2-chloro-N,N-diethylacetamide, Ammonia (aqueous or in a sealed tube with an alcoholic solvent).

  • Procedure:

    • 2-chloro-N,N-diethylacetamide is reacted with an excess of ammonia.

    • The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate.

    • After the reaction is complete, the excess ammonia and solvent are removed by evaporation.

    • The residue is then taken up in a suitable solvent, and hydrochloric acid is added to precipitate 2-Amino-N,N-diethylacetamide as its hydrochloride salt.

    • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol.

Inferred historical synthesis workflow.

Early Pharmacological and Toxicological Assessment

Detailed early pharmacological and toxicological data specifically for this compound are scarce in the historical literature. However, the broader class of N,N-disubstituted amino acid amides was investigated for their local anesthetic properties.

The primary screening method of the time for local anesthetics involved assessing their ability to block nerve conduction in animal models, such as the frog sciatic nerve preparation or by observing the duration of anesthesia after subcutaneous injection in guinea pigs (the wheal test). It is plausible that this compound would have been subjected to similar preliminary tests.

Toxicological evaluation in the mid-20th century was less standardized than today. Acute toxicity was typically assessed by determining the median lethal dose (LD50) in rodents (mice or rats) via different routes of administration (e.g., intravenous, subcutaneous, and oral). Chronic toxicity studies were less common for compounds in the early stages of research. Given the focus on local application, irritancy testing on skin and mucous membranes would also have been a likely component of the initial safety assessment.

Modern Context and Applications

In contemporary research and development, this compound is utilized as a chemical intermediate and a building block in the synthesis of more complex molecules. It has been cited in the preparation of quinoxaline derivatives, which have been investigated for their potential antiviral activities. Furthermore, its structure makes it a valuable component in the development of protein degraders, a novel therapeutic modality.

Logical_Relationships A Early 20th Century Anesthetic Research B Synthesis of Glycinamide Derivatives A->B C Work of Löfgren & Lundqvist (1940s) B->C D Discovery of Lidocaine C->D E 2-Amino-N,N-diethylacetamide hydrochloride (Related Structure) C->E F Modern Applications E->F G Antiviral Agent Synthesis F->G H Protein Degrader Building Block F->H

Historical and modern context relationship.

Conclusion

While the specific historical narrative of this compound is not as well-defined as that of its famous analog, lidocaine, its origins are firmly rooted in the pioneering era of synthetic local anesthetic research. The work of early 20th-century chemists, and particularly the systematic studies by Löfgren and Lundqvist, created the scientific foundation upon which this and many other related compounds were likely first synthesized and evaluated. Today, this molecule continues to be relevant in the field of medicinal chemistry, serving as a versatile building block for the creation of novel therapeutic agents. This guide provides a historical and technical framework for understanding the significance of this compound within the broader context of drug discovery.

Navigating the Unknowns: A Technical Guide to the Presumed Pharmacokinetic Properties of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the current understanding of the pharmacokinetic properties of 2-Amino-N,N-diethylacetamide hydrochloride (CAS 108723-79-1), a compound of interest for researchers and drug development professionals. It is critical to establish at the outset that, despite a comprehensive literature search, no direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system has been publicly reported.

This document, therefore, serves a dual purpose: to transparently communicate this significant data gap and to provide a scientifically grounded, albeit inferential, framework for approaching the study of this molecule. By examining a closely related analogue, N,N-diethylacetamide (DEAC), we can hypothesize potential metabolic pathways and outline robust experimental protocols to facilitate future research.

Inferred Metabolic Profile: Insights from N,N-diethylacetamide (DEAC)

While data on this compound is absent, studies on its structural analogue, N,N-diethylacetamide (DEAC), offer valuable clues into its potential metabolic fate. Research into the microsomal metabolism of DEAC has demonstrated that it undergoes oxidative N-dealkylation, a common metabolic pathway for compounds containing N-alkyl groups.

A key study investigating the in vitro metabolism of DEAC using rat liver microsomes revealed that the primary metabolic route is N-deethylation, leading to the formation of acetaldehyde. This process is predominantly catalyzed by cytochrome P450 enzymes, with evidence suggesting the involvement of the CYP2B1 isoform.

Based on these findings, it is reasonable to hypothesize that this compound would also be a substrate for hepatic cytochrome P450 enzymes, undergoing sequential N-deethylation.

Table 1: Summary of In Vitro Metabolism of the Analogue N,N-diethylacetamide (DEAC)

ParameterObservation for N,N-diethylacetamide (DEAC)Inferred Implication for this compound
Metabolic Pathway Oxidative N-dealkylationLikely undergoes N-deethylation.
Primary Metabolite AcetaldehydeLikely produces acetaldehyde and N-ethyl-2-aminoacetamide.
Enzyme System Cytochrome P450 (specifically CYP2B1/2 in rats)Likely metabolized by hepatic P450 enzymes.

Note: This data is for the analogue compound N,N-diethylacetamide and should be considered as predictive for this compound.

Proposed Metabolic Pathway

The following diagram illustrates the hypothesized primary metabolic pathway for 2-Amino-N,N-diethylacetamide, based on the known metabolism of N,N-diethylacetamide.

cluster_0 Phase I Metabolism 2-Amino-N,N-diethylacetamide 2-Amino-N,N-diethylacetamide N-Ethyl-2-aminoacetamide N-Ethyl-2-aminoacetamide 2-Amino-N,N-diethylacetamide->N-Ethyl-2-aminoacetamide CYP450 (N-deethylation) Acetaldehyde_1 Acetaldehyde_1 2-Amino-N,N-diethylacetamide->Acetaldehyde_1 2-Aminoacetamide 2-Aminoacetamide N-Ethyl-2-aminoacetamide->2-Aminoacetamide CYP450 (N-deethylation) Acetaldehyde_2 Acetaldehyde_2 N-Ethyl-2-aminoacetamide->Acetaldehyde_2

Figure 1: Hypothesized N-deethylation pathway of 2-Amino-N,N-diethylacetamide.

Experimental Protocols: A Roadmap for Investigation

To address the existing data gap, the following detailed experimental protocol for an in vitro liver microsomal stability assay is proposed. This protocol is based on established methodologies for assessing the metabolic stability of novel chemical entities.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

1. Objective: To determine the rate of metabolism of this compound upon incubation with pooled human liver microsomes.

2. Materials:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well incubation plates

  • LC-MS/MS system

3. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of the test compound and control compounds by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the liver microsomal suspension in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the test/control compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test/control compound.

    • For negative controls, add buffer instead of the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This will involve optimizing chromatographic separation (e.g., using a C18 column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and mass spectrometric detection (e.g., using multiple reaction monitoring - MRM).

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Experimental Workflow

The following diagram outlines the key steps in the proposed liver microsomal stability assay.

cluster_workflow Liver Microsomal Stability Assay Workflow prep Preparation of Reagents (Compound, Microsomes, NADPH) pre_inc Pre-incubation at 37°C prep->pre_inc reaction Initiate Reaction with NADPH pre_inc->reaction sampling Time-point Sampling & Quenching reaction->sampling processing Protein Precipitation & Centrifugation sampling->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (t½, CLint Calculation) analysis->data

An In-depth Technical Guide on the Toxicological Data for 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the available toxicological data for 2-Amino-N,N-diethylacetamide hydrochloride. However, a thorough search of publicly available scientific literature and safety data sheets (SDS) revealed a significant lack of specific toxicological studies conducted on this particular compound. Therefore, to provide an estimation of its potential hazards, this guide presents data for structurally analogous compounds: N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide. The toxicological properties of these analogs may not be representative of this compound, and this information should be interpreted with caution. All data is presented for research and informational purposes only and does not constitute a formal risk assessment.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its toxicological profile is essential for ensuring safety in its handling, use, and for predicting its potential biological effects. This guide summarizes the available toxicological data for its structural analogs to infer potential hazards.

Toxicological Data for Structural Analogs

The following tables summarize the quantitative toxicological data available for N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide.

Table 1: Acute Toxicity Data for Structural Analogs

CompoundTestSpeciesRouteValueReference
N,N-diethylacetamideLD50RatOral1500 mg/kg[1]
2-Chloro-N,N-diethylacetamideLD50RabbitOral500 mg/kg
2-Chloro-N,N-diethylacetamideLD50RatDermal980 mg/kg

Table 2: Hazard Classification for Structural Analogs

CompoundHazard ClassificationNotes
N,N-diethylacetamideHarmful if swallowed, in contact with skin or if inhaled.[2]Causes skin irritation and serious eye irritation.[2] May cause respiratory irritation.[2]
2-Chloro-N,N-diethylacetamideHarmful if swallowed. Toxic in contact with skin. Fatal if inhaled.Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Experimental Protocols

Detailed experimental protocols for the summarized data are not fully available in the public domain. However, based on standard toxicological testing guidelines, the following general methodologies can be inferred.

General Protocol for Acute Oral Toxicity (LD50):

A standardized acute oral toxicity study, such as one following the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would typically involve the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dose Administration: The test substance is administered in a single dose by gavage to a group of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

General Protocol for Skin Irritation/Corrosion:

A typical in vivo skin irritation test, such as one following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), would generally include:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Classification: The substance is classified as an irritant or non-irritant based on the scores obtained.

Signaling Pathways and Experimental Workflows

No specific signaling pathways associated with the toxicity of this compound or its analogs have been described in the available literature. To illustrate a general workflow for toxicological assessment, the following diagram is provided.

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on the limited data available for its structural analogs, N,N-diethylacetamide and 2-Chloro-N,N-diethylacetamide, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with the skin, and may cause skin and eye irritation. Further toxicological studies are imperative to establish a definitive safety profile for this compound. Researchers and drug development professionals should implement appropriate safety precautions and engineering controls when handling this compound.

References

A Technical Guide to 2-Amino-N,N-diethylacetamide Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Amino-N,N-diethylacetamide hydrochloride, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. It details the compound's molecular structure, chemical properties, and a generalized synthetic pathway. Emphasis is placed on its emerging role as a versatile building block in the development of novel therapeutic agents, including quinoxaline-based antivirals and inhibitors for atherosclerosis. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering structured data, procedural insights, and visual representations of its chemical and functional context.

Chemical Identity and Properties

This compound is a derivative of the simplest amino acid, glycine.[1] It belongs to the glycinamide class of compounds and serves as a fundamental building block in organic synthesis. Its hydrochloride salt form enhances stability and solubility for various applications.

Molecular Structure:

The structure consists of a central acetamide core with two ethyl groups attached to the amide nitrogen (N,N-diethyl) and an amino group at the alpha-carbon (2-amino). The hydrochloride salt is formed by the protonation of the primary amino group.

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for the compound has been aggregated from various suppliers and databases.

PropertyValueReference
CAS Number 108723-79-1[2][][4][5]
Molecular Formula C₆H₁₄N₂O·HCl[2][]
Molecular Weight 166.65 g/mol [2][][4]
IUPAC Name 2-amino-N,N-diethylacetamide;hydrochloride[]
SMILES CCN(CC)C(=O)CN.Cl[]
Purity ≥95% - 98%[][4][5]
Storage Conditions Room temperature, inert atmosphere, keep in dark place.[][4][6]

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from glycine or a protected glycine derivative. While specific proprietary methods may vary, a general and logical workflow can be derived from public domain literature concerning its analogues, such as the N,N-dimethyl variant.[1] The process involves amino group protection, amide formation (ammonolysis), deprotection, and final salt formation.

G start Glycine or Glycine Ester HCl protect N-Protected Glycine (e.g., Boc-Glycine) start->protect Amino Protection (e.g., Boc₂O) amide Protected 2-Amino- N,N-diethylacetamide protect->amide Amide Coupling (Diethylamine, Coupling Agents) deprotect 2-Amino-N,N-diethylacetamide (Free Base) amide->deprotect Deprotection (e.g., Acidic conditions) product 2-Amino-N,N-diethylacetamide Hydrochloride deprotect->product Salt Formation (Dry HCl gas) cluster_PROTAC PROTAC Molecule Warhead Warhead (Binds Target) Linker Linker (e.g., derived from 2-Amino-N,N-diethylacetamide) Target Target Protein (Undesired) Warhead->Target Binds E3_Ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits Proteasome Proteasome (Cellular Recycling) Target->Proteasome Degradation E3->Target Forms Ternary Complex Ub Ubiquitin Ub->Target Ubiquitination

References

Synthesis of 2-Amino-N,N-diethylacetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-N,N-diethylacetamide hydrochloride. This compound is a key intermediate in various chemical syntheses and is structurally related to important pharmaceutical compounds. This document details the core synthetic routes, providing experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the literature. The most direct route involves the amination of a halogenated precursor, while an alternative approach utilizes a protected amino acid.

Pathway 1: Amination of 2-Chloro-N,N-diethylacetamide

This is a common and direct method for the synthesis of this compound. The pathway consists of two main steps: the synthesis of the chloro-intermediate followed by its reaction with an ammonia source.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

The precursor, 2-Chloro-N,N-diethylacetamide, is synthesized by the acylation of diethylamine with chloroacetyl chloride.[1][2]

Experimental Protocol:

  • To a reaction vessel containing dichloromethane, add diethylamine.

  • Cool the mixture to 5 ± 5°C.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring for approximately 190 minutes at the same temperature.

  • Quench the reaction by adding water and stir for 35 minutes.

  • Separate the organic layer.

  • Wash the organic layer with a solution of sodium chloride in water.

  • Separate the organic layer and recover the dichloromethane under reduced pressure to obtain 2-Chloro-N,N-diethylacetamide.[1]

Quantitative Data:

ParameterValueReference
Purity98.4%[1]
YieldNearly 100%[1]

Step 2: Amination of 2-Chloro-N,N-diethylacetamide

The second step involves the reaction of 2-Chloro-N,N-diethylacetamide with a source of ammonia to form the desired amine, followed by salt formation. A similar reaction using aqueous ammonia to form chloroacetamide from ethyl chloroacetate proceeds by cooling the reactants and then stirring for an extended period.[3]

Experimental Protocol (Conceptual, based on similar reactions):

  • In a suitable reaction vessel, dissolve 2-Chloro-N,N-diethylacetamide in a solvent.

  • Add an excess of an ammonia source (e.g., aqueous ammonia or ammonia gas in a suitable solvent).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitoring by TLC or other analytical methods).

  • After completion, remove the excess ammonia and solvent under reduced pressure.

  • Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound.

Below is a diagram illustrating the workflow for this synthesis pathway.

G cluster_0 Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide cluster_1 Step 2: Amination and Salt Formation A Diethylamine C Reaction in Dichloromethane (5 ± 5°C) A->C B Chloroacetyl Chloride B->C D Workup (Water Wash, Brine Wash) C->D E Solvent Removal D->E F 2-Chloro-N,N-diethylacetamide E->F G 2-Chloro-N,N-diethylacetamide F->G I Amination Reaction G->I H Ammonia Source H->I J Workup and Solvent Removal I->J K Treatment with HCl J->K L This compound K->L

Caption: Synthesis of this compound via a chloro-intermediate.

Pathway 2: From Boc-Protected Glycine

An alternative synthesis route starts from Boc-glycine, which undergoes ammonolysis followed by deprotection and salt formation to yield the final product.[4] This method avoids the use of costly condensation agents.

Experimental Protocol: A patent describes this method as proceeding through amino protection, ammonolysis, deprotection, and salt formation, starting from either commercial raw materials or easily prepared glycine methyl ester hydrochloride.[4]

  • Amino Protection: The amino group of glycine is protected, for example, as a Boc (tert-butoxycarbonyl) derivative.

  • Ammonolysis: The protected glycine is reacted with diethylamine to form the corresponding amide.

  • Deprotection: The Boc protecting group is removed under acidic conditions.

  • Salt Formation: The resulting free amine is treated with hydrochloric acid to form the hydrochloride salt.

Quantitative Data:

ParameterValueReference
Overall Yield78% - 84%[4]
Product Purity> 99%[4]

Below is a diagram illustrating the logical relationship of this synthesis pathway.

G A Glycine or Glycine Methyl Ester HCl B Amino Protection (e.g., Boc anhydride) A->B C Boc-Glycine B->C D Ammonolysis with Diethylamine C->D E Boc-protected 2-Amino-N,N-diethylacetamide D->E F Deprotection (Acidic Conditions) E->F G 2-Amino-N,N-diethylacetamide (free base) F->G H Salt Formation (HCl) G->H I This compound H->I

Caption: Synthesis pathway starting from a protected amino acid.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and purity requirements. The amination of 2-Chloro-N,N-diethylacetamide offers a direct and high-yielding approach, while the use of protected glycine provides a viable alternative that avoids certain costly reagents. The detailed protocols and quantitative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for your research and development needs.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-N,N-diethylacetamide hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a versatile building block in organic synthesis. Its structure, featuring a primary amine and a tertiary amide, makes it a valuable precursor for the synthesis of various nitrogen-containing compounds. In the context of pharmaceutical intermediate synthesis, the primary amino group serves as a key functional handle for introducing molecular diversity through reactions such as acylation, alkylation, and sulfonylation.

This document provides detailed protocols for a representative application of this compound: the N-acylation with an aromatic acyl chloride to generate an N-acyl-alpha-amino amide. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules. The subsequent reduction of a nitro group on the aromatic ring further illustrates the utility of this scaffold in creating intermediates with multiple points for further functionalization.

Representative Application: Synthesis of a Benzamide Intermediate

A key application of this compound is its use as a nucleophile in acylation reactions. The following protocol details the synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide , a potential pharmaceutical intermediate. The nitro group in this intermediate can be readily reduced to a primary amine, providing a handle for further synthetic transformations, such as amide bond formation or sulfonamide synthesis, to generate a library of compounds for drug discovery screening.

Chemical Reaction Scheme

The overall two-step synthesis is outlined below:

Step 1: Acylation of 2-Amino-N,N-diethylacetamide with 4-Nitrobenzoyl chloride

2-Amino-N,N-diethylacetamide (free base) reacts with 4-nitrobenzoyl chloride in the presence of a base to yield N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group

The nitro intermediate is reduced, for example, by catalytic hydrogenation, to yield the corresponding amino-benzamide derivative, a versatile pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (Intermediate 1)

Materials:

  • This compound

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the free base: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) dropwise at 0 °C and stir for 15 minutes. This neutralizes the hydrochloride salt to form the free amine in situ.

  • Acylation Reaction: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the solution of 4-nitrobenzoyl chloride dropwise to the stirred solution of the free amine at 0 °C over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

Protocol 2: Synthesis of 4-Amino-N-(2-(diethylamino)-2-oxoethyl)benzamide (Intermediate 2)

Materials:

  • N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (Intermediate 1)

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Equipment:

  • Hydrogenation flask (e.g., a thick-walled round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or Parr hydrogenator

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide (1.0 eq) in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography if needed.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the described pharmaceutical intermediates.

Intermediate Molecular Weight ( g/mol ) Typical Yield (%) Purity (by HPLC, %) Melting Point (°C) Appearance
N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide279.3085-95>98110-114Pale yellow solid
4-Amino-N-(2-(diethylamino)-2-oxoethyl)benzamide249.3290-98>99145-149Off-white to light brown solid

Visualizations

Experimental Workflow for N-Acylation

The following diagram illustrates the key steps in the synthesis of N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide.

experimental_workflow start Start: 2-Amino-N,N-diethylacetamide HCl free_base 1. Free Base Formation (Et3N, DCM, 0 °C) start->free_base acylation 2. Acylation (4-Nitrobenzoyl chloride, DCM, 0 °C to RT) free_base->acylation workup 3. Aqueous Work-up (H2O, NaHCO3, Brine) acylation->workup purification 4. Purification (Column Chromatography) workup->purification product Product: N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide purification->product

Caption: Workflow for the synthesis of the nitrobenzamide intermediate.

Logical Relationship in the Two-Step Synthesis

This diagram shows the logical progression from the starting material to the final versatile intermediate.

logical_relationship start_material 2-Amino-N,N-diethylacetamide HCl intermediate1 N-(2-(diethylamino)-2-oxoethyl)-4-nitrobenzamide start_material->intermediate1 Acylation intermediate2 4-Amino-N-(2-(diethylamino)-2-oxoethyl)benzamide intermediate1->intermediate2 Reduction

Caption: Synthetic pathway from starting material to the final amine.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are representative and may require optimization for specific applications or scales.

Application Notes and Protocols for 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its primary documented use is as a precursor in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities, including antiviral and anticancer properties. Additionally, based on the neuroprotective effects of structurally similar molecules, this compound may hold potential for investigation in the context of neurodegenerative diseases.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of quinoxaline derivatives and suggest a framework for exploring its potential neuroprotective activities.

Chemical Information

PropertyValue
IUPAC Name 2-amino-N,N-diethylacetamide;hydrochloride
CAS Number 108723-79-1
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Purity Typically >97%
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.

Safety and Handling

Warning: this compound is for research use only and should be handled by trained professionals.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.[2]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a dry and cool place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. This compound can serve as a diamine precursor in the synthesis of these valuable scaffolds. The general reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol describes a general method for the synthesis of a quinoxaline derivative from this compound and a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • This compound

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid (solvent)

  • Sodium bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Hydrochloride Salt:

    • Dissolve this compound (1.0 eq) in water.

    • Slowly add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8), liberating the free amine.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Condensation Reaction:

    • In a round-bottom flask, dissolve the free amine (1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol or acetic acid.

    • Stir the mixture at room temperature or heat to reflux for 2-12 hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization:

    • The purified product should be characterized by appropriate analytical techniques, such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation: Quinoxaline Synthesis Reaction Parameters
Entry1,2-Dicarbonyl CompoundSolventReaction Time (h)Temperature (°C)Yield (%)
1BenzilEthanol6RefluxData to be collected
2BenzilAcetic Acid4Room TempData to be collected
3GlyoxalEthanol850Data to be collected
4BiacetylEthanol6RefluxData to be collected

This table is a template for recording experimental data. Actual yields will vary based on specific reaction conditions and substrates.

Visualization: Quinoxaline Synthesis Workflow

G Workflow for Quinoxaline Synthesis cluster_prep Amine Preparation cluster_reaction Condensation Reaction cluster_purification Purification and Analysis start 2-Amino-N,N-diethylacetamide hydrochloride neutralize Neutralization with NaHCO3 start->neutralize extract Extraction with Dichloromethane neutralize->extract dry Drying and Concentration extract->dry free_amine Free Amine dry->free_amine reaction Condensation in Ethanol or Acetic Acid free_amine->reaction dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->reaction workup Work-up (Filtration or Concentration) reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize product Purified Quinoxaline Derivative characterize->product G Hypothesized Neuroprotective Signaling Pathway cluster_stress Cellular Stress cluster_compound Compound Action cluster_pathway Cellular Response stress Oxidative Stress (e.g., H2O2) apoptosis Apoptosis / Cell Death stress->apoptosis compound 2-Amino-N,N-diethylacetamide hydrochloride pathway Pro-survival Signaling Pathways compound->pathway Activates pathway->apoptosis Inhibits survival Neuronal Survival pathway->survival Promotes

References

Application Notes and Protocols for the Quantification of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various applications, including purity assessment of drug substances, stability studies, and formulation development. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.

Note: The following protocols are proposed methodologies based on established analytical principles for similar compounds. These methods require full in-laboratory validation to ensure their suitability for a specific purpose.

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely used technique for the quantification of amine-containing compounds. Due to the lack of a strong chromophore in 2-Amino-N,N-diethylacetamide, derivatization may be necessary to enhance UV detection sensitivity.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for Dansyl chloride)

  • Injection Volume: 10 µL

3. Reagents and Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare sample solutions to a target concentration within the calibration range.

  • Derivatizing Agent Solution: Prepare a solution of a suitable derivatizing agent (e.g., Dansyl chloride) in acetone at a concentration of 10 mg/mL.

  • Buffer Solution: Prepare a 0.1 M sodium bicarbonate buffer (pH 9.0).

4. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the solution to room temperature.

  • Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with excess Dansyl chloride.

  • Vortex and allow to stand for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Diluent start->dissolve prep_standards Prepare Working Standards dissolve->prep_standards prep_samples Prepare Sample Solutions dissolve->prep_samples mix Mix with Buffer & Derivatizing Agent prep_standards->mix prep_samples->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench filter Filter quench->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

HPLC Analysis Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is essential prior to GC analysis.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

2. Chromatographic and Spectrometric Conditions (Proposed):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

3. Reagents and Solutions:

  • Standard/Sample Preparation: Prepare stock and working solutions in a volatile, aprotic solvent like acetonitrile or dichloromethane.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

4. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Solution dry Evaporate to Dryness start->dry add_reagent Add Silylating Agent dry->add_reagent heat Heat add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Peak Integration (SIM/Scan) detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

GC-MS Analysis Workflow

III. Titrimetric Method (Assay)

An acid-base titration can be used for the assay of the hydrochloride salt of 2-Amino-N,N-diethylacetamide, providing a measure of its overall purity.

Experimental Protocol: Potentiometric Titration

1. Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.

2. Reagents and Solutions:

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: A mixture of glacial acetic acid and acetic anhydride (e.g., 9:1 v/v) or a suitable non-aqueous solvent. For aqueous titration, deionized water can be used.

3. Titration Procedure (Non-Aqueous):

  • Accurately weigh about 150 mg of this compound into a beaker.

  • Dissolve the sample in 50 mL of the glacial acetic acid/acetic anhydride solvent mixture.

  • Titrate with 0.1 N NaOH.

  • Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.

  • Perform a blank titration and make any necessary corrections.

4. Calculation: The percentage purity can be calculated using the following formula: % Purity = (V_sample - V_blank) * N_NaOH * MW * 100 / W_sample Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • N_NaOH = Normality of the NaOH solution

  • MW = Molecular weight of this compound (166.65 g/mol )

  • W_sample = Weight of the sample (mg)

Titration_Workflow start Accurately Weigh Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with Standardized NaOH dissolve->titrate endpoint Determine Equivalence Point (Potentiometric) titrate->endpoint calculate Calculate Purity endpoint->calculate

Titration Workflow

IV. Method Validation (Representative Data)

The proposed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative Linearity Data

Parameter HPLC-UV GC-MS
Calibration Range 1 - 100 µg/mL 0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999 ≥ 0.998

| Regression Equation | y = 25000x + 150 | y = 50000x + 100 |

Table 2: Representative Accuracy and Precision Data

QC Level Concentration (µg/mL) Accuracy (% Recovery) Precision (% RSD)
Low 5 98.5 - 101.2 ≤ 2.0
Medium 50 99.0 - 100.5 ≤ 1.5

| High | 90 | 98.8 - 101.0 | ≤ 1.0 |

Table 3: Representative LOD and LOQ Data

Parameter HPLC-UV GC-MS
LOD 0.3 µg/mL 0.1 µg/mL

| LOQ | 1.0 µg/mL | 0.5 µg/mL |

V. Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method.[1][2][3][4][5] These studies help to identify potential degradation products and demonstrate that the analytical method can separate these degradants from the parent compound.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

Forced_Degradation cluster_stress Stress Conditions start Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze Stressed Samples by Stability-Indicating Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Mass Balance analysis->evaluation

References

Application Notes and Protocols: Preparation of 2-Amino-N,N-diethylacetamide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-Amino-N,N-diethylacetamide hydrochloride (CAS: 108723-79-1). Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in research and development applications. These application notes are intended for researchers, scientists, and drug development professionals, offering step-by-step instructions, safety precautions, and recommendations for storage to maintain solution stability.

Physicochemical Properties

This compound is a chemical compound used in various research applications, including as a building block in the synthesis of quinoxaline derivatives as potential antivirus agents.[] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 108723-79-1[][2][3]
Molecular Formula C₆H₁₄N₂O · HCl (or C₆H₁₅ClN₂O)[][2][4]
Molecular Weight 166.65 g/mol [][2][3]
Purity Typically ≥95% or ≥97%[][3]
Storage Conditions Room temperature, in a dark place, under an inert atmosphere (e.g., Argon)[][3]

Safety Precautions and Handling

Before handling this compound, consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store the solid compound and resulting solutions according to the supplier's recommendations, typically at room temperature in a tightly sealed container, protected from light and moisture.[][3]

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and subsequent working solutions. The choice of solvent (e.g., sterile deionized water, DMSO, or ethanol) should be determined by the specific requirements of the downstream application and the compound's solubility. While the free base is miscible with water, the hydrochloride salt form is expected to have good aqueous solubility.[5] However, it is recommended to perform a small-scale solubility test first.

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flasks (various sizes)

  • Pipettes and sterile pipette tips

  • Appropriate solvent (e.g., sterile deionized water, DMSO)

  • Vortex mixer or magnetic stirrer

  • Sterile, light-protecting storage tubes (e.g., amber cryovials)

This protocol outlines the preparation of 10 mL of a 100 mM stock solution.

  • Calculate the Required Mass:

    • Use the formula: Mass (g) = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.01 L × 166.65 g/mol = 0.1667 g (or 166.7 mg)

  • Weigh the Compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 166.7 mg of this compound powder.

  • Dissolve the Compound:

    • Transfer the weighed powder into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent (e.g., sterile deionized water).

    • Mix thoroughly by vortexing or using a magnetic stirrer until the solid is completely dissolved.

  • Adjust to Final Volume:

    • Once dissolved, add the solvent to bring the total volume to the 10 mL mark on the volumetric flask.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store as recommended, typically at room temperature for short-term use or frozen (e.g., -20°C) for long-term storage, depending on solvent and stability data.[][3]

This protocol describes the dilution of the 100 mM primary stock to a 1 mM working solution.

  • Calculate the Required Volume:

    • Use the dilution formula: M₁V₁ = M₂V₂

    • Where: M₁ = 100 mM, M₂ = 1 mM, V₂ = desired final volume (e.g., 10 mL)

    • (100 mM) × V₁ = (1 mM) × (10 mL)

    • V₁ = (1 mM × 10 mL) / 100 mM = 0.1 mL (or 100 µL)

  • Perform the Dilution:

    • Add 9.9 mL of the appropriate cell culture medium or buffer to a sterile tube.

    • Add 100 µL of the 100 mM primary stock solution to the tube.

    • Cap the tube and mix thoroughly by vortexing or gentle inversion.

  • Use or Store:

    • The 1 mM working solution is now ready for use in experiments.

    • Working solutions are typically prepared fresh before each experiment for best results.

Quantitative Data Summary

Table 2 provides pre-calculated mass requirements for preparing stock solutions of various concentrations and volumes.

Desired Concentration (mM)Desired Volume (mL)Mass of Solute Required (mg)
101016.7
501083.3
10010166.7
105083.3
5050416.6
10050833.3

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

G start Start calc 1. Calculate Required Mass (Concentration, Volume, MW) start->calc weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh dissolve 3. Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve adjust 4. Adjust to Final Volume (In Volumetric Flask) dissolve->adjust mix 5. Mix Until Homogeneous adjust->mix stock_sol Primary Stock Solution (e.g., 100 mM) mix->stock_sol aliquot 6. Aliquot for Storage stock_sol->aliquot dilute 8. Dilute Stock to Create Working Solution (M1V1=M2V2) stock_sol->dilute store 7. Store Appropriately (RT or -20°C, Protect from Light) aliquot->store working_sol Working Solution (Ready for Use) dilute->working_sol end End working_sol->end

Caption: Workflow for Stock and Working Solution Preparation.

References

In Vivo Applications of 2-Amino-N,N-diethylacetamide Hydrochloride: No Publicly Available Animal Studies Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vivo applications, efficacy studies, pharmacokinetic data, or toxicological profiles for 2-Amino-N,N-diethylacetamide hydrochloride in animal models have been publicly reported.

Researchers, scientists, and drug development professionals should be aware that while this compound is available from various chemical suppliers for research purposes, its biological effects and safety in living organisms have not been documented in peer-reviewed publications. The information available is limited to basic chemical properties and supplier details.

It is crucial to distinguish this compound from other similarly named compounds for which in vivo data does exist. For instance, studies on N,N-Dimethylacetamide (DMA) , a widely used excipient, have shown biological activities, including enhancing bone regeneration and attenuating inflammatory bowel disease in animal models. Another distinct compound, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride , has been investigated for its neuroprotective effects in rodents and dogs. However, these findings are not applicable to this compound.

Given the absence of published in vivo data, it is not possible to provide Application Notes, Experimental Protocols, or summarize quantitative data as requested. Any in vivo use of this compound would require extensive, foundational research to be conducted, starting with preliminary in vitro characterization, followed by comprehensive preclinical animal studies to determine its pharmacokinetic, pharmacodynamic, and toxicological profiles.

For researchers considering the investigation of this compound, the following logical workflow for initial in vivo studies would be necessary:

G cluster_0 Pre-Animal Study Phase cluster_1 In Vivo Animal Studies cluster_2 Data Analysis & Reporting In Vitro Characterization In Vitro Characterization Assay Development Assay Development In Vitro Characterization->Assay Development Acute Toxicity Studies Acute Toxicity Studies Assay Development->Acute Toxicity Studies Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling Acute Toxicity Studies->Pharmacokinetic (PK) Profiling Dose-Ranging Studies Dose-Ranging Studies Pharmacokinetic (PK) Profiling->Dose-Ranging Studies Efficacy Studies in Disease Models Efficacy Studies in Disease Models Dose-Ranging Studies->Efficacy Studies in Disease Models Data Analysis Data Analysis Efficacy Studies in Disease Models->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: A logical workflow for initiating in vivo research for a novel compound.

Professionals in the field are strongly advised to conduct a thorough literature search and consult relevant databases before commencing any in vivo experiments with compounds for which no prior data is available. The absence of published studies on this compound underscores the novelty of its in vivo exploration and the associated need for rigorous, ethically approved, and well-designed preclinical research.

Application Notes: 2-Amino-N,N-diethylacetamide Hydrochloride in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as Proteolysis Targeting Chimeras (PROTACs), harness the cell's own machinery to eliminate disease-causing proteins entirely.[2][3] This is achieved through the ubiquitin-proteasome system (UPS), a natural cellular process for degrading unwanted or damaged proteins.[4]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[5][7]

2-Amino-N,N-diethylacetamide Hydrochloride: A Versatile Linker Building Block

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[5] The length, rigidity, and composition of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[8]

This compound (CAS Number: 108723-79-1) is a commercially available building block with properties that make it an attractive component for PROTAC linker synthesis.[9] Its structure features a secondary amine, which can be readily functionalized, and a diethylacetamide moiety that can influence the solubility and conformational flexibility of the resulting PROTAC. The hydrochloride salt form ensures stability and ease of handling.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C6H15ClN2O[9]

  • Molecular Weight: 166.65 g/mol [9]

The PROTAC Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC is to hijack the cell's natural protein degradation machinery.[5] The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[10]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[4]

  • Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.[5]

  • Degradation: The proteasome unfolds and degrades the POI into smaller peptides, while the PROTAC is released and can catalyze further degradation cycles.[3]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycle Ternary_Complex->E3_Ligase Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound as a linker building block.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for incorporating the building block into a PROTAC. It assumes the availability of a POI ligand with a carboxylic acid handle and an E3 ligase ligand with a suitable reactive group (e.g., a haloalkane for nucleophilic substitution).

Materials:

  • This compound

  • POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)

  • E3-ligand-X (E3 ligase ligand with a leaving group, e.g., Br, I)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Preparative HPLC system

Step 1: Amide Coupling of POI Ligand to the Linker Building Block

  • To a solution of POI-ligand-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) and an additional equivalent of DIPEA to neutralize the hydrochloride.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate by flash column chromatography to yield the POI-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand

  • Dissolve the purified POI-linker conjugate (1.0 equivalent) in anhydrous DMF.

  • Add E3-ligand-X (1.1 equivalents) and a suitable base (e.g., potassium carbonate or DIPEA, 3.0 equivalents).

  • Stir the reaction at a suitable temperature (e.g., room temperature to 80 °C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity (>95%).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (POI-Ligand, E3-Ligand, 2-Amino-N,N-diethylacetamide HCl) Step1 Step 1: Amide Coupling (POI-Ligand + Linker) Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Step 2: Coupling (Intermediate + E3-Ligand) Purification1->Step2 Final_Purification Final PROTAC Purification (HPLC) Step2->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization Biochemical_Assays Biochemical Assays (e.g., FP, TR-FRET) Characterization->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Western Blot, DC50) Biochemical_Assays->Cellular_Assays Data_Analysis Data Analysis and SAR Cellular_Assays->Data_Analysis

PROTAC Synthesis and Evaluation Workflow
Protocol 2: Cellular Evaluation of PROTAC Efficacy

This protocol describes the use of Western blotting to determine the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in complete cell culture medium to achieve the desired final concentrations. Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ value (the concentration of PROTAC that results in 50% degradation of the POI).

Data Presentation

Quantitative data from PROTAC evaluation experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Biochemical and Cellular Activity of Synthesized PROTAC

CompoundBinding Affinity (Kd, nM)aTernary Complex Formation (TR-FRET)bDC₅₀ (nM)cDmax (%)d
PROTAC-1 ValueValueValueValue
Reference Compound ValueValueValueValue

a Determined by a competitive binding assay (e.g., Fluorescence Polarization). b Measured using a Time-Resolved Fluorescence Resonance Energy Transfer assay. c Concentration of the compound that causes 50% degradation of the target protein. d Maximum percentage of protein degradation observed.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel PROTACs. Its straightforward incorporation into linker structures via standard amide coupling protocols allows for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The diethylacetamide moiety can impart favorable physicochemical properties, potentially improving the solubility and cell permeability of the final degrader molecules. The provided protocols offer a foundational workflow for the synthesis and cellular evaluation of PROTACs derived from this building block, enabling researchers to explore new chemical space in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for 2-Amino-N,N-diethylacetamide hydrochloride and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental use of 2-Amino-N,N-diethylacetamide hydrochloride and structurally related compounds. While specific dosage and detailed protocols for this compound are not extensively documented in publicly available literature, this document leverages data from its close analogs, N,N-diethylacetamide (DEA) and N,N-dimethylacetamide (DMA), to provide researchers with a foundational framework for experimental design. The primary documented application of this compound is in the synthesis of quinoxaline derivatives with potential antiviral properties.[] The protocols and data presented herein, derived from studies on DEA and DMA, focus on their anti-inflammatory effects, particularly the inhibition of the NF-κB pathway. Researchers should use this information as a starting point and conduct thorough dose-response and toxicity studies for this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol .[2][3][4] It is primarily recognized as a building block in the synthesis of more complex molecules.[3] Notably, it serves as a precursor in the preparation of quinoxaline derivatives, a class of compounds investigated for their potential as antiviral agents.[] Quinoxaline derivatives have shown promise as inhibitors of various viruses, including influenza and coronaviruses.

Due to the limited availability of specific biological studies on this compound, this document provides detailed experimental data and protocols for the structurally similar compounds N,N-diethylacetamide (DEA) and N,N-dimethylacetamide (DMA). These analogs have been studied for their anti-inflammatory properties, offering valuable insights for initiating research with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the related compounds N,N-diethylacetamide (DEA) and N,N-dimethylacetamide (DMA).

Table 1: In Vitro Experimental Parameters for DEA and DMA

CompoundCell LineStimulantConcentrations TestedObserved EffectReference
DEARAW 264.7 (murine macrophages)LPS (1 µg/ml)0.1, 1, 10 mMAttenuation of TNF-α, IL-6, IL-1, GM-CSF, MCP-1, and IL-10 secretion.
DEAHTR-8/SVneo (human trophoblasts)LPS (1 µg/ml)0.1, 1, 10 mMAttenuation of IL-6, IL-8, and MCP-1 secretion.
DMATHP-1 (human monocytes)LPS10 mMAttenuation of IL-8 secretion.[5]
DMASW620 (human colon adenocarcinoma)TNFα (40 ng/ml)10 mMAttenuation of cytokine secretion.[2]

Table 2: In Vivo Experimental Parameters for DEA and DMA

CompoundAnimal ModelAdministration RouteDosageTherapeutic AreaObserved EffectReference
DEAMurine model of preterm birth-750 mg/kgInflammation-induced preterm birthPrevention of preterm birth for at least 24 hours.
DMAC57Bl/6 miceIntraperitoneal (i.p.)2.1 g/kg/dayDextran sodium sulfate (DSS)-induced colitisAttenuation of clinical and histologic features of colitis.[2][5]
DMAPregnant CD1 miceIntraperitoneal (i.p.)1.56 mg/kg (LPS) followed by 3 doses of DMAInflammation-induced preterm birthDelays preterm birth.[6]
DMAMale ratsOral7.5 g/kgToxicity StudyLethal dose.[7]
DMAPregnant CD ratsGavage65, 160, 400 mg/kg/dayTeratogenicity StudyEvaluation of teratogenic response.[7]

Experimental Protocols

The following are detailed methodologies for key experiments based on studies with related compounds. These should be adapted and optimized for this compound.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of the test compound on cytokine secretion from cultured cells stimulated with an inflammatory agent.

Materials:

  • Cell lines (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound, dissolved in a suitable solvent, e.g., sterile PBS or DMSO)

  • Inflammatory stimulant (e.g., Lipopolysaccharide - LPS)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (solvent only) should be included. Incubate for 2 hours.

  • Stimulation: Add the inflammatory stimulant (e.g., LPS at 1 µg/ml) to the wells (except for the negative control wells) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Analysis: Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine secretion for each concentration of the test compound compared to the stimulated vehicle control.

In Vivo Anti-Inflammatory Assay (Murine Colitis Model)

Objective: To evaluate the in vivo efficacy of the test compound in a mouse model of inflammatory bowel disease.

Materials:

  • Animal model (e.g., C57Bl/6 mice)

  • Test compound (this compound, formulated for in vivo administration)

  • Dextran sodium sulfate (DSS)

  • Sterile saline or PBS for injections

  • Animal balance and caging

  • Tools for clinical scoring (e.g., assessment of weight loss, stool consistency, and bleeding)

  • Histology equipment and reagents

Protocol:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Induction of Colitis: Administer DSS in the drinking water (e.g., 3% w/v) for a specified period (e.g., 7 days) to induce colitis. A control group receives regular drinking water.

  • Compound Administration: Administer the test compound daily via a chosen route (e.g., intraperitoneal injection) at a predetermined dose. A vehicle control group should be included. Administration can start before, during, or after DSS induction depending on the study design (prophylactic vs. therapeutic).

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces. Calculate a disease activity index (DAI) score.

  • Termination and Sample Collection: At the end of the study, euthanize the mice and collect colon tissue.

  • Histological Analysis: Fix the colon tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation severity, ulceration, and crypt damage.

  • Data Analysis: Compare the DAI scores and histological scores between the different treatment groups.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for the related compounds and a general experimental workflow.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription Compound DEA / DMA Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by DEA/DMA.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Compound Pre-treatment Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Analysis_IV Cytokine Analysis (ELISA) Stimulation->Analysis_IV Data_Interpretation Data Interpretation and Conclusion Analysis_IV->Data_Interpretation Animal_Model Animal Model (e.g., Mice) Induction Disease Induction (e.g., DSS) Animal_Model->Induction Treatment Compound Administration Induction->Treatment Monitoring Clinical Monitoring Treatment->Monitoring Analysis_IVO Histological Analysis Monitoring->Analysis_IVO Analysis_IVO->Data_Interpretation

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Recommendations

While this compound is primarily documented as a synthetic intermediate, its structural similarity to N,N-diethylacetamide and N,N-dimethylacetamide suggests it may possess biological activity. The data and protocols provided for these related compounds offer a solid foundation for designing and conducting initial in vitro and in vivo studies.

It is imperative for researchers to:

  • Conduct comprehensive literature reviews for any newly published data on this compound.

  • Perform initial in vitro cytotoxicity and dose-response studies to determine appropriate concentration ranges.

  • Carry out in vivo maximum tolerated dose (MTD) and other toxicity studies before commencing efficacy trials.

The provided protocols and diagrams should serve as a guide to be adapted based on empirical findings for this compound.

References

application of 2-Amino-N,N-diethylacetamide hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine hydrochloride, a widely used local anesthetic and antiarrhythmic drug, has garnered significant interest for its diverse effects on various cell types in vitro.[1][2] Primarily known for its blockade of voltage-gated sodium channels, lidocaine's mechanism of action extends to modulating other cellular processes, including cell viability, proliferation, migration, and inflammation.[3][4][5] These multifaceted effects make it a valuable tool for in vitro research, with potential applications in cancer biology, neurobiology, and inflammatory studies.

These application notes provide an overview of the known effects of lidocaine hydrochloride in cell culture, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Lidocaine's primary mechanism involves the reversible blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4][6] By binding to the intracellular portion of these channels, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[3][4] This leads to a block in nerve impulse transmission.

Beyond its anesthetic effects, lidocaine has been shown to influence other cellular targets and signaling pathways:

  • Transient Receptor Potential Melastatin 7 (TRPM7) Channels: Lidocaine can suppress the function of TRPM7 channels, which are implicated in cancer cell viability and migration.[7]

  • Bitter Taste Receptor T2R14: In certain cancer cells, particularly head and neck squamous cell carcinomas, lidocaine activates the T2R14 receptor, leading to mitochondrial calcium overload, generation of reactive oxygen species (ROS), and ultimately, apoptosis.[8][9]

  • Nuclear Factor-κB (NF-κB) Signaling: Lidocaine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like IL-2 and TNF-α in T cells.[10][11]

  • Epidermal Growth Factor Receptor (EGFR): Some studies suggest that lidocaine can directly inhibit EGFR activity, contributing to its antiproliferative effects in cancer cells.[12]

Applications in Cell Culture

Cancer Research

Lidocaine has shown anti-tumor effects across various cancer cell lines, including breast, colon, and head and neck cancers.[8][13][14] Its effects include:

  • Reduced Cell Viability and Proliferation: Lidocaine can decrease the viability and inhibit the proliferation of cancer cells in a dose-dependent manner.[13][14][15]

  • Inhibition of Cell Migration: It has been observed to impede the migration of cancer cells, a crucial step in metastasis.[7][13]

  • Induction of Apoptosis: Lidocaine can trigger programmed cell death in cancer cells through various mechanisms, including the activation of specific receptors and induction of cellular stress.[8][9][16]

Neurobiology

As a neuroactive compound, lidocaine is a valuable tool for studying neuronal function and neurotoxicity.

  • Modulation of Neuronal Excitability: Its primary function of blocking sodium channels allows for the controlled suppression of neuronal activity in culture.[3][4]

  • Neurotoxicity Studies: At higher concentrations, lidocaine can be neurotoxic, inducing growth cone collapse, neurite degeneration, and neuronal death.[17][18][19] This property is utilized to model neuronal injury and screen for neuroprotective agents.[19][20]

Inflammation and Immunology

Lidocaine exhibits anti-inflammatory properties by modulating the function of immune cells.

  • Inhibition of Cytokine Production: It can suppress the secretion of pro-inflammatory cytokines from T cells and macrophages.[5][10][21]

  • Abrogation of T-cell Proliferation: Lidocaine can arrest the proliferation of T cells without inducing significant cell death.[10]

Data Presentation

The following tables summarize quantitative data on the effects of lidocaine hydrochloride on various cell lines.

Table 1: Effects of Lidocaine Hydrochloride on Cancer Cell Lines

Cell LineAssayEffectEffective ConcentrationExposure TimeReference
Breast Cancer (MDA-MB-231) Viability (MTT)Reduced Viability0.5 mM - 1 mM4 hours[13]
Migration (Wound Healing)Inhibited Migration100 µM24 - 48 hours[13]
Colon Cancer (SW480) Proliferation (PKH67)Reduced Proliferation1000 µMNot Specified[14]
Head and Neck Squamous Cell Carcinoma ApoptosisInduced ApoptosisNot SpecifiedNot Specified[8][9]
Endometrial Cancer (RL95-2) ViabilityReduced Viability> 5 mMNot Specified[15]

Table 2: Neurotoxic Effects of Lidocaine Hydrochloride

Cell TypeAssayEffectIC50 / Effective ConcentrationExposure TimeReference
Chick Embryo Dorsal Root Ganglion Neurons Growth Cone CollapseGrowth Cone CollapseIC50: ~10⁻²⁸ M15 minutes[17]
Rat Spinal Neurons Neurite GrowthInhibited Neurite Growth1 mM - 100 mM72 hours[19]
Adult Rat Dorsal Root Ganglion Neurons Cell DeathNeuronal Death> 30 mM4 minutes[18]

Table 3: Anti-inflammatory Effects of Lidocaine Hydrochloride

Cell TypeAssayEffectEffective ConcentrationExposure TimeReference
Jurkat T cells ELISAInhibition of IL-2 & TNF-α secretionDose-dependentNot Specified[10]
Peripheral Blood T cells Proliferation AssayAbrogated ProliferationNot SpecifiedNot Specified[10]
LPS-stimulated Macrophages ELISAReduced TNF-α secretion0.5 mM - 1 mM24 hours[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general procedure for determining the effect of lidocaine hydrochloride on the viability of adherent cells.

Materials:

  • Lidocaine hydrochloride stock solution (sterile-filtered)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of lidocaine hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the lidocaine-containing medium or control medium (medium alone) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 4, 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Wound Healing Assay for Cell Migration

This protocol outlines a method to assess the effect of lidocaine hydrochloride on cell migration.

Materials:

  • Lidocaine hydrochloride stock solution (sterile-filtered)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with serum-free medium containing different concentrations of lidocaine hydrochloride or control medium. Using serum-free medium prevents cell proliferation from confounding the migration results.

  • Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Follow-up Imaging: Capture images of the same marked areas at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Lidocaine_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-gated Sodium Channel Na_ion_int Na+ influx (Blocked) Na_Channel->Na_ion_int X Lidocaine_ext Lidocaine (extracellular) Lidocaine_int Lidocaine (intracellular) Lidocaine_ext->Lidocaine_int Diffusion Lidocaine_int->Na_Channel Binds and stabilizes inactivated state Na_ion_ext Na+ ions AP Action Potential Propagation Blocked Na_ion_int->AP

Caption: Primary mechanism of lidocaine on sodium channels.

Lidocaine_Cancer_Cell_Signaling cluster_cancer Cancer Cell Lidocaine Lidocaine T2R14 T2R14 Receptor Lidocaine->T2R14 Activates TRPM7 TRPM7 Channel Lidocaine->TRPM7 Suppresses Mitochondria Mitochondria T2R14->Mitochondria Viability_Migration Decreased Viability & Migration TRPM7->Viability_Migration Ca_overload Ca2+ Overload Mitochondria->Ca_overload ROS ROS Generation Ca_overload->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Lidocaine's effects on cancer cell signaling pathways.

Experimental_Workflow Start Start: Cell Culture Seeding Seed cells in multi-well plates Start->Seeding Treatment Treat with Lidocaine HCl (various concentrations) Seeding->Treatment Incubation Incubate for defined period Treatment->Incubation Endpoint Perform Endpoint Assays Incubation->Endpoint Viability Viability Assay (e.g., MTT) Endpoint->Viability Migration Migration Assay (e.g., Wound Healing) Endpoint->Migration Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoint->Apoptosis Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis Apoptosis->Analysis

Caption: General workflow for assessing lidocaine's effects.

References

2-Amino-N,N-diethylacetamide hydrochloride for the preparation of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Quinoxaline Derivatives

Note: Initial searches for the specific application of 2-Amino-N,N-diethylacetamide hydrochloride in the preparation of quinoxaline derivatives did not yield established protocols or direct mentions. The following application notes and protocols are based on general and widely adopted methods for the synthesis of the quinoxaline scaffold, a versatile nitrogen-containing heterocyclic motif of significant interest in medicinal chemistry and materials science.

Quinoxaline derivatives are renowned for a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Their synthesis is a cornerstone in many drug discovery and development programs. The most prevalent and classical method for synthesizing the quinoxaline ring system involves the condensation of an aryl o-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[4][5]

General Reaction Pathway

The fundamental reaction for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds via a diimine intermediate which then cyclizes and aromatizes to form the quinoxaline ring.

Caption: General reaction for the synthesis of quinoxaline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted Quinoxalines using a Heterogeneous Catalyst

This protocol describes a general and environmentally friendly method for the synthesis of quinoxaline derivatives at room temperature using a recyclable alumina-supported heteropolyoxometalate catalyst.[5]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVA) catalyst (100 mg)[5]

  • Toluene (7-12 mL)

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVA catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with an appropriate solvent and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford the desired quinoxaline derivative.

Quantitative Data:

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundProductYield (%)
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline95
24-Methyl-o-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline96
34-Chloro-o-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxaline94
44-Nitro-o-phenylenediamineBenzil6-Nitro-2,3-diphenylquinoxaline92

Table adapted from data presented in a study on alumina-supported heteropolyoxometalates.[5]

Protocol 2: Catalyst-Free Synthesis of Quinoxalines in a Green Solvent

This protocol outlines a catalyst-free method for the synthesis of quinoxaline derivatives from o-phenylenediamines and phenacyl bromides in ethanol.[6]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Ethanol

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and phenacyl bromide (1 mmol) in ethanol.

  • Reflux the reaction mixture.

  • Monitor the reaction progress using TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.

Quantitative Data:

Entryo-PhenylenediaminePhenacyl BromideProductYield (%)
1o-PhenylenediaminePhenacyl bromide2-Phenylquinoxaline85
24-Methyl-o-phenylenediaminePhenacyl bromide6-Methyl-2-phenylquinoxaline82
34-Chloro-o-phenylenediaminePhenacyl bromide6-Chloro-2-phenylquinoxaline80
4o-Phenylenediamine4-Bromophenacyl bromide2-(4-Bromophenyl)quinoxaline78

Table adapted from data presented in a study on catalyst-free synthesis of quinoxalines.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinoxaline derivatives.

Experimental_Workflow start Start reactants Combine Reactants (o-phenylenediamine, dicarbonyl, solvent) start->reactants reaction Stir/Reflux (with or without catalyst) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Workup (e.g., filtration, extraction) monitoring->workup Reaction Complete purification Purification (recrystallization or column chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for quinoxaline synthesis.

Signaling Pathway Analogy: The Importance of the Quinoxaline Scaffold

While not a biological signaling pathway, the following diagram illustrates the central role of the quinoxaline scaffold as a precursor to a variety of biologically active compounds, analogous to a key molecule in a signaling cascade.

Quinoxaline_Importance quinoxaline Quinoxaline Scaffold antibacterial Antibacterial Agents quinoxaline->antibacterial antiviral Antiviral Agents quinoxaline->antiviral anticancer Anticancer Agents quinoxaline->anticancer anti_inflammatory Anti-inflammatory Agents quinoxaline->anti_inflammatory other Other Bioactive Compounds (Antimalarial, Antitubercular, etc.) quinoxaline->other

Caption: The central role of the quinoxaline scaffold in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Quinoxaline-Based Antiviral Agents Using 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The quinoxaline scaffold is a key component in several clinically used drugs and a versatile starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of novel quinoxaline derivatives incorporating a 2-amino-N,N-diethylacetamide moiety, starting from 2-Amino-N,N-diethylacetamide hydrochloride. These derivatives are of interest for their potential as antiviral agents.

The core concept involves the nucleophilic substitution reaction between a reactive quinoxaline precursor, such as 2-chloroquinoxaline, and 2-Amino-N,N-diethylacetamide to form a new carbon-nitrogen bond, thereby linking the diethylacetamide group to the quinoxaline core. The resulting compounds can then be screened for activity against a range of viruses.

Logical Relationship of Synthetic Precursors

A 2-Amino-N,N-diethylacetamide hydrochloride C Antiviral Quinoxaline Derivative A->C Nucleophilic Substitution B Quinoxaline Precursor (e.g., 2-Chloroquinoxaline) B->C

Caption: Relationship of starting materials to the final antiviral product.

Experimental Protocols

1. General Synthesis of N-(Quinoxalin-2-yl)-2-amino-N,N-diethylacetamide

This protocol describes a general method for the synthesis of a potential antiviral agent by reacting 2-chloroquinoxaline with 2-Amino-N,N-diethylacetamide.

Materials:

  • 2-Chloroquinoxaline

  • This compound

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add triethylamine (2.5 equivalents) and stir at room temperature for 15 minutes to liberate the free amine.

  • Add 2-chloroquinoxaline (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(quinoxalin-2-yl)-2-amino-N,N-diethylacetamide.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 2-Amino-N,N-diethyl- acetamide HCl in DMF B Add Triethylamine A->B C Add 2-Chloroquinoxaline B->C D Heat to 80-100 °C C->D E Monitor by TLC D->E F Quench with Ice-Water E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Step-by-step workflow for the synthesis and purification.

2. Antiviral Activity Screening

The synthesized quinoxaline derivatives should be screened for their antiviral activity against a panel of viruses. A common method is the cytopathic effect (CPE) reduction assay.

General Protocol for CPE Reduction Assay:

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Seed host cells in 96-well plates and allow them to form a monolayer.

  • Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

  • After a short incubation period to allow for viral adsorption, remove the virus inoculum and add the different concentrations of the test compounds.

  • Include appropriate controls (cells only, cells with virus only, and cells with a known antiviral drug).

  • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected wells.

  • Assess cell viability using a suitable method, such as the MTT assay.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

Data Presentation

Table 1: Physicochemical Properties of Synthesized Quinoxaline Derivative

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Purity (%)
QN-DEA C14H18N4O258.32TBDTBDTBD

TBD: To be determined experimentally.

Table 2: In Vitro Antiviral Activity Data

Compound IDVirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
QN-DEA Virus ACell Line XTBDTBDTBD
QN-DEA Virus BCell Line YTBDTBDTBD
Control Drug Virus ACell Line XKnown ValueKnown ValueKnown Value

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); TBD: To be determined experimentally.

Signaling Pathway Inhibition (Hypothetical)

While the precise mechanism of action would need to be elucidated through further studies, many antiviral agents targeting viral replication pathways. A hypothetical pathway is illustrated below.

cluster_0 Viral Replication Cycle A Viral Entry B Uncoating A->B C Replication & Transcription B->C D Assembly C->D G Inhibition E Release D->E F QN-DEA Derivative F->C

Caption: Potential inhibition of viral replication by the synthesized compound.

Conclusion

The protocols and notes provided herein offer a foundational framework for the synthesis and evaluation of novel quinoxaline-based antiviral agents derived from this compound. The successful synthesis and subsequent biological screening of these compounds could lead to the identification of new lead candidates for the development of effective antiviral therapies. It is crucial to perform thorough characterization of the synthesized compounds and to conduct comprehensive virological assays to determine their efficacy and mechanism of action.

Troubleshooting & Optimization

common issues in 2-Amino-N,N-diethylacetamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-N,N-diethylacetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical intermediate. It is primarily used in the synthesis of various organic molecules, most notably quinoxaline derivatives, which are investigated for their potential antiviral and other biological activities.[] It also serves as a building block in the development of other specialized chemicals.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[] The compound is hygroscopic and sensitive to moisture, so it is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation.

Q3: What are the typical purities available for this compound?

A3: Commercially available this compound typically has a purity of 95% to over 98%.[][2][3][4]

Q4: In which solvents is this compound soluble?

A4: As a hydrochloride salt, this compound is generally soluble in polar solvents. While specific quantitative data for this exact compound is limited, related amino acid hydrochlorides show good solubility in water and alcohols like methanol and ethanol, with lower solubility in less polar organic solvents.[5][6]

Troubleshooting Guides

Synthesis of Quinoxaline Derivatives

One of the primary applications of this compound is in the synthesis of quinoxaline derivatives, typically through condensation with a 1,2-dicarbonyl compound. Here are some common issues and troubleshooting tips for this reaction.

Issue Possible Cause Suggested Solution
Low Yield Harsh Reaction Conditions: High temperatures or strong acid catalysts can lead to side product formation and degradation.[7]Employ milder reaction conditions. Consider using catalysts that are effective at room temperature to minimize side reactions.[7]
Inefficient Catalysis: The choice of catalyst is crucial for both yield and reaction time.Screen different catalysts such as heterogeneous catalysts (e.g., alumina-supported), homogeneous catalysts (e.g., iodine, copper, nickel), or organocatalysts (e.g., camphor sulfonic acid).[7]
Substituent Effects: Strong electron-withdrawing groups on the diamine can deactivate the molecule.[7]For electron-poor substrates, consider more forcing conditions or a more active catalytic system.[7]
Reaction Not Going to Completion Poor Solubility of Starting Materials: The reactants may not be fully dissolved in the chosen solvent.Select a solvent in which both the this compound and the dicarbonyl compound are soluble. Gentle heating may improve solubility.
Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Formation of Multiple Products Side Reactions: The amino groups may react with other functional groups present in the molecules.Protect sensitive functional groups on your starting materials before the condensation reaction.
Oxidation of Intermediates: The reaction intermediates may be sensitive to air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
General Analytical Issues

Here are some common problems encountered during the analysis of this compound and its reaction mixtures.

Technique Issue Possible Cause Suggested Solution
HPLC Analysis Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Decrease the injection volume or dilute the sample.
Secondary Interactions: The amine group can interact with the silica support of the column.Add a competing amine like triethylamine (0.1%) to the mobile phase.
No Peaks or Very Small Peaks Incorrect Wavelength: The detector is not set to a wavelength where the compound absorbs.Use a UV detector set to a lower wavelength (e.g., ~210 nm) to detect the amide bond.
Sample Degradation: The compound may have degraded in the sample vial.Prepare samples fresh before analysis.
NMR Spectroscopy Broad Peaks Presence of Paramagnetic Impurities: Trace metals can cause peak broadening.Treat the sample with a chelating agent or pass it through a small plug of silica gel.
Hygroscopic Sample: Absorbed water can lead to broad amine and amide proton signals.Ensure the sample and NMR solvent are dry. Using a deuterated solvent with low residual water is recommended.
Inaccurate Integration Incomplete Relaxation of Protons: The relaxation delay (D1) is too short.Increase the relaxation delay to ensure all protons fully relax between scans.

Experimental Protocols

General Protocol for Quinoxaline Synthesis

This protocol is a general guideline for the synthesis of quinoxaline derivatives using this compound and a 1,2-dicarbonyl compound. Optimization of the solvent, catalyst, temperature, and reaction time will be necessary for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or THF).

  • Addition of Amine: Add this compound (1 equivalent) to the solution.

  • Catalyst Addition: If required, add the chosen catalyst (e.g., a few drops of acetic acid or a catalytic amount of a metal catalyst).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity Screening: MTT Assay for Cytotoxicity

This protocol is adapted from general procedures for assessing the cytotoxic potential of new chemical entities.

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Quinoxaline_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Dissolve Dicarbonyl Dissolve 1,2-dicarbonyl in solvent Start->Dissolve Dicarbonyl Add Amine Add 2-Amino-N,N-diethylacetamide hydrochloride Dissolve Dicarbonyl->Add Amine Add Catalyst Add Catalyst (e.g., Acetic Acid) Add Amine->Add Catalyst Stir and Heat Stir mixture (optional heating) Add Catalyst->Stir and Heat Monitor Monitor progress (TLC/HPLC) Stir and Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Isolate Isolate crude product (filtration or evaporation) Cool->Isolate Purify Purify product (recrystallization or chromatography) Isolate->Purify End End Purify->End

Caption: Workflow for the synthesis of quinoxaline derivatives.

Imine_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Protonation of Hydroxyl Group cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Reactants Ketone/Aldehyde + Primary Amine (R-NH2) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic attack of amine on carbonyl carbon Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Proton transfer from Nitrogen to Oxygen Intermediate3 Protonated Intermediate Intermediate2->Intermediate3 Protonation of OH by acid catalyst (H+) Intermediate4 Iminium Ion Intermediate3->Intermediate4 Loss of Water (H2O) Product Imine (Schiff Base) Intermediate4->Product Deprotonation by water or base

Caption: General mechanism for imine formation.

References

improving the stability of aqueous 2-Amino-N,N-diethylacetamide hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous solutions of 2-Amino-N,N-diethylacetamide hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Unexpected changes in your aqueous this compound solutions can compromise experimental outcomes. This guide will help you identify potential causes and implement effective solutions.

Problem Potential Causes Recommended Solutions
Solution Discoloration (Yellowing/Browning) 1. Oxidative Degradation: Exposure to atmospheric oxygen, potentially catalyzed by trace metal ions. 2. Photodegradation: Exposure to UV or visible light. 3. High Temperature: Accelerated degradation at elevated storage or experimental temperatures.1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon). 2. Chelating Agents: Add a small amount of a chelating agent like EDTA to sequester metal ions. 3. Light Protection: Store solutions in amber vials or protect them from light with aluminum foil. 4. Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) and minimize exposure to high temperatures.
pH Shift Over Time 1. Hydrolysis of the Amide Bond: This can produce acidic (carboxylic acid) or basic (amine) degradation products, altering the solution's pH. 2. Absorption of Atmospheric CO₂: Can lower the pH of unbuffered or weakly buffered solutions.1. Buffering: Use a suitable buffer system to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral range is often a good practice for amine hydrochlorides. 2. Inert Atmosphere: Minimize contact with air during preparation and storage.
Formation of Precipitate 1. Change in pH: Degradation can lead to the formation of the free base, which may be less soluble than the hydrochloride salt. 2. Low Temperature Storage: The compound may have limited solubility at lower temperatures. 3. Interaction with Buffer Salts: Incompatibility with certain buffer components.1. pH Control: Maintain the pH within a range where the compound remains fully ionized and soluble. 2. Solubility Assessment: Determine the solubility of the compound at different temperatures before long-term storage. 3. Buffer Compatibility: Test the compatibility of the compound with the chosen buffer system.
Loss of Potency/Appearance of Unknown Peaks in HPLC 1. Chemical Degradation: Hydrolysis, oxidation, or other degradation pathways are leading to a decrease in the concentration of the active compound and the formation of new chemical entities.1. Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and pathways. 2. Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from all potential degradation products.[1][2][3][4][5] 3. Formulation Optimization: Based on the degradation pathways identified, implement strategies to mitigate them (e.g., add antioxidants, adjust pH, protect from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: While specific data for this compound is limited, based on its chemical structure (an amide and an amine), the most probable degradation pathways in aqueous solutions are:

  • Hydrolysis of the amide bond: This is a common degradation route for amide-containing compounds, which would yield 2-aminoacetic acid (glycine) and N,N-diethylamine. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation of the amine group: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products and often causes discoloration.

  • Deamination: The primary amino group could be lost, although this is generally less common under typical storage conditions compared to hydrolysis and oxidation.

Q2: How does pH affect the stability of the solution?

A2: The pH of an aqueous solution is a critical factor for the stability of this compound. Extreme pH values (highly acidic or highly basic) can accelerate the hydrolysis of the amide bond. The optimal pH for stability is typically where the rate of hydrolysis is at its minimum. This needs to be determined experimentally through a pH-rate profile study. For many amine hydrochlorides, a slightly acidic pH is often optimal for stability and solubility.

Q3: What is the recommended way to store aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions should be:

  • Stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below).

  • Protected from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Protected from atmospheric oxygen by purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Prepared in a suitable buffer at the optimal pH for stability.

Q4: Can I use a buffer to improve the stability of my solution?

A4: Absolutely. Using a buffer is highly recommended to control the pH and prevent degradation catalyzed by acidic or basic conditions. The choice of buffer is important. Common buffers like phosphate, citrate, or acetate can be used. However, it is crucial to ensure the compatibility of the buffer components with the compound, as some buffers can catalyze degradation or cause precipitation. A pre-formulation study to screen different buffers is advisable.

Q5: How can I tell if my solution has degraded?

A5: Signs of degradation can be visual (discoloration, precipitate formation) or chemical. The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][6] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are clear indicators of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Water for Injection or HPLC-grade water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. At various time points, withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period. Analyze by HPLC at various time points.

  • Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze by HPLC at various time points.

  • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Method Development: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the main peak from all degradation peaks.

Visualizations

cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 2-Amino-N,N-diethylacetamide Hydrochloride Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H₂O Oxidation Oxidation Parent->Oxidation [O] Glycine Glycine Hydrolysis->Glycine Diethylamine N,N-Diethylamine Hydrolysis->Diethylamine OxidizedProducts Oxidized Amine Products Oxidation->OxidizedProducts cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Aqueous Solution of Compound Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Collect Samples at Time Points Stress->Sample HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Data Analyze Data (Assess Degradation, Identify Products) HPLC->Data cluster_troubleshooting Troubleshooting Logic Start Instability Observed (e.g., Discoloration, pH shift, new peaks) CheckpH Is pH stable? Start->CheckpH CheckLight Is solution protected from light? CheckpH->CheckLight Yes AddBuffer Action: Add appropriate buffer. CheckpH->AddBuffer No CheckOxygen Is solution protected from oxygen? CheckLight->CheckOxygen Yes UseAmberVial Action: Use amber vials or foil. CheckLight->UseAmberVial No CheckTemp Is storage temperature appropriate? CheckOxygen->CheckTemp Yes UseInertGas Action: Purge with N₂ or Ar. CheckOxygen->UseInertGas No OptimizeTemp Action: Store at lower temperature. CheckTemp->OptimizeTemp No End Re-evaluate Stability CheckTemp->End Yes AddBuffer->End UseAmberVial->End UseInertGas->End OptimizeTemp->End

References

Technical Support Center: Synthesis of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 2-Amino-N,N-diethylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and practical method involves a two-step process. The first step is the synthesis of the intermediate, 2-Chloro-N,N-diethylacetamide, from chloroacetyl chloride and diethylamine. The second step is the amination of this intermediate with ammonia to yield 2-Amino-N,N-diethylacetamide, which is then converted to its hydrochloride salt.

Q2: What are the critical parameters to control during the synthesis of the 2-Chloro-N,N-diethylacetamide intermediate?

A2: Temperature control is crucial during the reaction of chloroacetyl chloride with diethylamine. The reaction is exothermic, and maintaining a low temperature (typically 0-5 °C) is essential to prevent side reactions and ensure a high yield of the desired product.

Q3: What are the common challenges in the amination step with ammonia?

A3: Common challenges include incomplete reaction, the formation of over-alkylation byproducts (secondary and tertiary amines), and the removal of excess ammonia and ammonium chloride from the reaction mixture. Using a significant excess of ammonia and carefully controlling the reaction temperature and pressure can help minimize side reactions.

Q4: How is the final hydrochloride salt typically purified?

A4: Purification is commonly achieved through recrystallization. Suitable solvent systems often involve an alcohol (like isopropanol or ethanol) in which the hydrochloride salt has moderate solubility at elevated temperatures and poor solubility at lower temperatures. The addition of a non-polar anti-solvent, such as diethyl ether or dichloromethane, can also facilitate precipitation of the pure product. Washing the crude salt with a non-polar solvent can help remove organic impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 2-Chloro-N,N-diethylacetamide - Incomplete reaction. - Loss of product during workup. - Side reactions due to poor temperature control.- Ensure dropwise addition of chloroacetyl chloride to a cooled solution of diethylamine. - Maintain reaction temperature between 0-5 °C. - Carefully perform the aqueous workup to avoid loss of the organic layer.
Low Yield of 2-Amino-N,N-diethylacetamide - Incomplete amination. - Formation of over-alkylated byproducts.- Use a large excess of ammonia (either as aqueous ammonia or ammonia gas in a suitable solvent). - Conduct the reaction in a sealed vessel to maintain ammonia concentration. - Optimize reaction temperature and time; prolonged reaction times or high temperatures can favor over-alkylation.
Product is an oil and does not crystallize - Presence of impurities. - Residual solvent. - Incorrect pH for hydrochloride salt formation.- Wash the crude product with a non-polar solvent (e.g., diethyl ether, hexanes) to remove organic impurities. - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Acidify the free amine with anhydrous HCl in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt.
Final product is contaminated with ammonium chloride - Insufficient removal during workup.- After the amination reaction, filter the reaction mixture to remove the bulk of the ammonium chloride before concentrating the filtrate. - The desired product is generally more soluble in organic solvents than ammonium chloride. Triturating the crude solid with a solvent like dichloromethane may help remove the inorganic salt.
Presence of N-dealkylation byproducts - Harsh reaction conditions during synthesis or purification.- Avoid excessively high temperatures and prolonged reaction times, especially under acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N,N-diethylacetamide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethylamine (1.0 eq) in a suitable solvent like dichloromethane or toluene. Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred diethylamine solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain crude 2-Chloro-N,N-diethylacetamide. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Place a solution of 2-Chloro-N,N-diethylacetamide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a pressure vessel.

  • Amination: Cool the vessel and add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) or saturate the solution with ammonia gas.

  • Reaction: Seal the vessel and heat the reaction mixture. The reaction temperature and time will need to be optimized (e.g., 50-100 °C for several hours to 24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, carefully vent the pressure vessel. Remove the excess ammonia and solvent under reduced pressure.

  • Salt Formation and Purification: Dissolve the crude 2-Amino-N,N-diethylacetamide free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of anhydrous hydrogen chloride in isopropanol or diethyl ether until the solution is acidic. The hydrochloride salt should precipitate. Cool the mixture to maximize precipitation.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

StepKey ReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
Synthesis of 2-Chloro-N,N-diethylacetamide Diethylamine, Chloroacetyl chlorideDichloromethane0-101-285-95
Amination and Salt Formation 2-Chloro-N,N-diethylacetamide, AmmoniaEthanol80-10012-2460-80

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Chloro-N,N-diethylacetamide C6H12ClNO149.62Colorless to pale yellow liquidN/A
This compound C6H15ClN2O166.65White to off-white solidVariable, dependent on purity

Visualizations

Synthesis_Workflow A Diethylamine + Chloroacetyl Chloride B 2-Chloro-N,N-diethylacetamide A->B Acylation D 2-Amino-N,N-diethylacetamide (Free Base) B->D Amination C Ammonia C->D F This compound D->F Salt Formation E HCl E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Problem in Step 1 (Acylation)? Start->Check_Step1 Troubleshoot_Step1 Verify Temperature Control Ensure Complete Reaction Check_Step1->Troubleshoot_Step1 Yes Check_Step2 Problem in Step 2 (Amination)? Check_Step1->Check_Step2 No Troubleshoot_Step1->Check_Step2 Troubleshoot_Step2 Increase Ammonia Excess Optimize Temperature/Time Check_Step2->Troubleshoot_Step2 Yes Check_Purification Problem in Purification? Check_Step2->Check_Purification No Troubleshoot_Step2->Check_Purification Troubleshoot_Purification Recrystallize from appropriate solvent Wash with anti-solvent Check_Purification->Troubleshoot_Purification Yes End Pure Product Check_Purification->End No Troubleshoot_Purification->End

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Amino-N,N-diethylacetamide hydrochloride.

Experimental Protocols

A common synthetic route to this compound involves a two-step process: first, the amidation of chloroacetyl chloride with diethylamine to form 2-chloro-N,N-diethylacetamide, followed by ammonolysis to replace the chlorine atom with an amino group, and finally, salt formation with hydrochloric acid.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

This procedure is adapted from a general method for the amidation of chloroacetyl chloride.[1][2]

  • Materials:

    • Diethylamine

    • Chloroacetyl chloride

    • Anhydrous tetrahydrofuran (THF)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ice-salt bath

    • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve diethylamine (10 mmol) in 20 mL of anhydrous THF.

    • Add DBU (2 mmol) to the solution.

    • Cool the reaction mixture to below 5°C using an ice-salt bath and stir mechanically for 15 minutes.[1]

    • Slowly add chloroacetyl chloride (10.2 mmol) dropwise from the dropping funnel, ensuring the temperature remains below 5°C.[1]

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 50 mL of cold water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2-chloro-N,N-diethylacetamide. The product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the displacement of the chloride with an amino group, followed by salt formation.

  • Materials:

    • 2-Chloro-N,N-diethylacetamide

    • Ammonia solution (e.g., 7N in Methanol)

    • Anhydrous Methanol

    • Hydrochloric acid (e.g., 4M in Dioxane or as gas)

    • Pressure vessel (if heating is required)

  • Procedure:

    • Dissolve the crude 2-chloro-N,N-diethylacetamide (8 mmol) in anhydrous methanol in a pressure vessel.

    • Add a significant excess of ammonia solution (e.g., 7N in Methanol, 5-10 equivalents).

    • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours. Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and carefully vent the pressure.

    • Evaporate the solvent and excess ammonia under reduced pressure.

    • Dissolve the resulting crude amine in a minimal amount of anhydrous diethyl ether or a suitable solvent.

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 4M in Dioxane) dropwise with stirring until precipitation is complete.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters that can be optimized for each step of the synthesis. The provided values are starting points and may require further optimization for specific laboratory conditions.

Table 1: Optimization of Step 1 - Amidation Reaction

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base Triethylamine (TEA)DBUPotassium CarbonateDBU often provides higher yields and faster reaction times for this type of amidation.[1][2][3]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileTHF is a good aprotic solvent for this reaction, promoting good solubility of reactants.[1][2]
Temperature 0°C to rtBelow 5°CRoom TemperatureKeeping the initial reaction temperature low is crucial to control the exothermic reaction and minimize side products.[1]
Reaction Time 1-3 hours3-6 hours> 6 hoursReaction completion should be monitored by TLC to avoid prolonged reaction times which may lead to impurity formation.

Table 2: Optimization of Step 2 - Ammonolysis and Salt Formation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Ammonia Source Aqueous AmmoniaAmmonia in MethanolLiquid AmmoniaAmmonia in methanol is often preferred for better solubility and milder reaction conditions.
Temperature Room Temperature40-50°C60-80°CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Pressure AtmosphericSealed VesselHigh-Pressure ReactorUsing a sealed vessel is necessary to maintain the concentration of ammonia, especially when heating.
HCl Source HCl gas4M HCl in DioxaneConcentrated Aqueous HClAnhydrous HCl sources like gas or a solution in an organic solvent are preferred to avoid introducing water, which can affect the final product's purity and stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of 2-chloro-N,N-diethylacetamide - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Inefficient base.- Monitor the reaction by TLC until the starting material is consumed. - Ensure all glassware and solvents are anhydrous. Add chloroacetyl chloride slowly at low temperature. - Use a stronger, non-nucleophilic base like DBU.
Formation of side products in Step 1 - Reaction temperature too high. - Over-reaction or side reactions with the base.- Maintain a low temperature during the addition of chloroacetyl chloride. - Use a stoichiometric amount of a non-nucleophilic base.
Incomplete ammonolysis in Step 2 - Insufficient ammonia. - Low reaction temperature or short reaction time.- Use a large excess of ammonia. - Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.
Product is an oil instead of a solid hydrochloride salt - Presence of impurities. - Residual solvent or water.- Purify the free amine by column chromatography before salt formation. - Ensure the final product is thoroughly dried under vacuum. Use anhydrous solvents for precipitation.
Unexpected spots on TLC - Formation of byproducts.- Characterize the byproducts (e.g., by NMR or MS) to understand the side reaction pathway and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the role of DBU in the amidation reaction?

A1: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between diethylamine and chloroacetyl chloride. This prevents the protonation of the diethylamine, which would render it non-nucleophilic and stop the reaction.

Q2: Why is it important to control the temperature during the addition of chloroacetyl chloride?

A2: The reaction between an amine and an acid chloride is highly exothermic. Adding the chloroacetyl chloride slowly at a low temperature (below 5°C) is crucial to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of unwanted byproducts.

Q3: Can I use a different base instead of DBU?

A3: Yes, other non-nucleophilic bases like triethylamine (TEA) or potassium carbonate can be used. However, DBU has been shown to be particularly effective in promoting this type of amidation, often leading to higher yields and faster reaction times.[1][2][3]

Q4: What are the common impurities I should look out for?

A4: Common impurities can include unreacted starting materials (diethylamine, chloroacetyl chloride), byproducts from the reaction of chloroacetyl chloride with water (chloroacetic acid), and potentially over-alkylated products if the subsequent ammonolysis is not selective.

Q5: How can I purify the final this compound?

A5: The most common method for purification is recrystallization. Suitable solvent systems can be a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexane). The choice of solvent will depend on the solubility of the product and impurities.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Ammonolysis & Salt Formation reactants1 Diethylamine + Chloroacetyl Chloride conditions1 DBU, THF < 5°C to RT reactants1->conditions1 intermediate 2-Chloro-N,N-diethylacetamide conditions1->intermediate ammonia Ammonia in Methanol intermediate->ammonia To Step 2 conditions2 Sealed Vessel RT or Heat ammonia->conditions2 free_amine 2-Amino-N,N-diethylacetamide conditions2->free_amine hcl HCl in Dioxane free_amine->hcl Salt Formation final_product 2-Amino-N,N-diethylacetamide Hydrochloride hcl->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss during Workup start->cause3 solution1a Increase Reaction Time cause1->solution1a Check TLC solution1b Increase Temperature cause1->solution1b If stable solution2a Optimize Reactant Stoichiometry cause2->solution2a solution2b Change Base/Solvent cause2->solution2b solution3a Modify Extraction/Purification cause3->solution3a end Improved Yield solution1a->end Re-evaluate solution1b->end Re-evaluate solution2a->end Re-evaluate solution2b->end Re-evaluate solution3a->end Re-evaluate

Caption: Troubleshooting logic for low reaction yield.

References

addressing unexpected side reactions with 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-N,N-diethylacetamide hydrochloride. The following information is designed to help address unexpected side reactions and other common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure when using this compound in an amide coupling reaction?

Low yields or reaction failures in amide coupling reactions involving this compound can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid partner must be effectively activated to react with the amine. Insufficient or degraded coupling reagents can lead to poor activation.[1]

  • Amine Deactivation: As a hydrochloride salt, the primary amine of 2-Amino-N,N-diethylacetamide is protonated. It is crucial to use a suitable base to deprotonate the amine in situ, rendering it nucleophilic for the coupling reaction. An inadequate amount or an inappropriate choice of base can lead to the amine remaining in its unreactive protonated form.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the desired amide bond formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent polarity, or reaction time can significantly impact the outcome of the coupling reaction.[1]

Q2: I am observing an unexpected peak in my LC-MS analysis. What are the potential side products when using this compound?

Unexpected peaks can correspond to several potential side products. Based on the structure of this compound, potential side reactions could include:

  • Dimerization/Oligomerization: Self-condensation of the reactant or reaction with another molecule of 2-Amino-N,N-diethylacetamide can occur under certain conditions.

  • Degradation Products: Like other amino acid derivatives, degradation can occur, especially under harsh temperature or pH conditions. Potential degradation pathways include deamination (loss of the amino group) or decarboxylation (though less likely for an acetamide).[2][3]

  • Reaction with Solvent or Base: The reactive intermediates may react with the solvent (e.g., DMF) or the base used in the reaction, leading to adduct formation.

  • Byproducts from the Coupling Reagent: The coupling reagents themselves can generate byproducts that may be observed. For example, the use of DCC can lead to the formation of DCU, which can be difficult to remove.

Q3: How does pH affect the stability and reactivity of this compound?

The pH of the reaction medium is a critical parameter.

  • Acidic pH: At low pH, the primary amine will be fully protonated, rendering it non-nucleophilic and thus unreactive in a standard amide coupling. However, the compound is generally more stable in acidic conditions.

  • Neutral to Slightly Basic pH: A slightly basic environment is typically required to deprotonate the amine hydrochloride, allowing it to act as a nucleophile. However, excessively high pH can lead to degradation of the amide functionality or promote other side reactions. The stability of related compounds, such as peptides, is known to be pH-dependent, with deamidation being a common degradation pathway at neutral to basic pH.[4]

Troubleshooting Guides

Problem 1: Low Product Yield

If you are experiencing low yields, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

LowYield Start Low Yield Observed Check_Reagents Verify Reagent Quality (Coupling agent, Base, Solvents) Start->Check_Reagents Check_Stoichiometry Optimize Reactant Stoichiometry Check_Reagents->Check_Stoichiometry Check_Conditions Adjust Reaction Conditions (Temperature, Time) Check_Stoichiometry->Check_Conditions Check_Purification Review Purification Method Check_Conditions->Check_Purification Success Improved Yield Check_Purification->Success

Caption: A logical flow for diagnosing and addressing low product yield.

Detailed Steps:

Potential Cause Suggested Solution
Poor Reagent Quality Use fresh, high-purity coupling reagents and anhydrous solvents. Verify the quality of starting materials via analytical techniques like NMR or LC-MS.
Incomplete Deprotonation Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used to neutralize the hydrochloride salt and deprotonate the amine.
Suboptimal Coupling Conditions Optimize the reaction temperature. While room temperature is a good starting point, some sterically hindered couplings may require gentle heating. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Product Loss During Workup Optimize the extraction and purification methods. Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.
Problem 2: Presence of Unexpected Impurities

The appearance of unexpected peaks in your analytical data requires systematic identification and mitigation.

Workflow for Impurity Identification

ImpurityID Start Unexpected Peak in LC-MS/TLC LCMS Determine Molecular Weight via LC-MS Start->LCMS MSMS Obtain Fragmentation Pattern via MS/MS LCMS->MSMS NMR Isolate Impurity and Analyze by NMR MSMS->NMR Structure Elucidate Impurity Structure NMR->Structure AmideCoupling cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup and Purification Carboxylic_Acid Dissolve Carboxylic Acid (1.0 eq) Coupling_Agent Add Coupling Agent (1.0-1.2 eq) Carboxylic_Acid->Coupling_Agent Base1 Add Base (e.g., DIPEA, 2.0 eq) Coupling_Agent->Base1 Activation Stir for 15-30 min (Activation) Base1->Activation Amine Add 2-Amino-N,N-diethylacetamide HCl (1.0-1.2 eq) Activation->Amine Reaction Stir at RT, Monitor by TLC/LC-MS Amine->Reaction Quench Quench with Water or aq. NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify

References

challenges in the analysis of 2-Amino-N,N-diethylacetamide hydrochloride in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 2-Amino-N,N-diethylacetamide hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-N,N-diethylacetamide?

A1: 2-Amino-N,N-diethylacetamide (also known as diethylaminoacetamide) is a small, polar organic compound. It is notably a primary metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Its analysis in biological matrices is crucial for pharmacokinetic and metabolic studies.

Q2: Why is the analysis of this compound in biological matrices challenging?

A2: The analysis presents several challenges due to its high polarity. These challenges include:

  • Poor Retention: Weak retention on traditional reversed-phase liquid chromatography (LC) columns.[1][2]

  • Difficult Extraction: Low extraction efficiency with conventional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods designed for less polar compounds.[3]

  • Matrix Effects: High susceptibility to ion suppression or enhancement in mass spectrometry (MS) due to co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids).[4][5][6][7]

  • Analyte Stability: Potential for degradation depending on sample collection, storage, and processing conditions.[8][9]

Q3: What are the most common analytical techniques for this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are essential for detecting low concentrations in complex biological samples like plasma, urine, or tissue homogenates.[4][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to overcome the poor retention seen in reversed-phase chromatography.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of 2-Amino-N,N-diethylacetamide.

Issue 1: Low or No Analyte Signal

Q: I am not seeing a sufficient signal for my analyte during LC-MS/MS analysis. What are the potential causes and solutions?

A: Low or absent analyte signal is a common issue that can stem from problems in sample preparation, chromatography, or mass spectrometry. Follow this logical troubleshooting workflow to identify and resolve the issue.

cluster_Start cluster_SamplePrep Step 1: Verify Sample Preparation cluster_LC Step 2: Check Chromatography cluster_MS Step 3: Investigate MS Detection Start Low Analyte Signal Detected CheckRecovery Poor Extraction Recovery? Start->CheckRecovery SolutionRecovery Optimize Extraction: - Use Protein Precipitation (PPT). - Try HILIC-SPE. - Evaluate different solvent polarities. CheckRecovery->SolutionRecovery Yes CheckStability Analyte Instability? CheckRecovery->CheckStability No SolutionStability Verify Stability: - Minimize freeze-thaw cycles. - Add stabilizers if needed. - Process samples quickly at low temp. CheckStability->SolutionStability Yes CheckRetention Poor Chromatographic Retention? CheckStability->CheckRetention No SolutionRetention Improve Retention: - Switch to a HILIC column. - Adjust mobile phase (e.g., higher organic %). - Consider derivatization. CheckRetention->SolutionRetention Yes CheckMatrix High Matrix Effect (Ion Suppression)? CheckRetention->CheckMatrix No SolutionMatrix Mitigate Matrix Effects: - Improve sample cleanup. - Adjust chromatography to separate from interferences. - Use a stable isotope-labeled internal standard. CheckMatrix->SolutionMatrix Yes CheckMSParams Incorrect MS Parameters? CheckMatrix->CheckMSParams No SolutionMSParams Optimize MS: - Infuse analyte to confirm precursor/product ions. - Optimize collision energy and other source parameters. CheckMSParams->SolutionMSParams Yes

Caption: Troubleshooting workflow for low analyte signal.
Issue 2: Poor Peak Shape and Inconsistent Retention Time

Q: My analyte peak is broad, tailing, or splitting, and the retention time is shifting between injections. What should I do?

A: Poor peak shape and retention time instability are typically related to chromatographic conditions or interactions with the analytical column.

  • Column Choice : For a highly polar compound like 2-Amino-N,N-diethylacetamide, a standard C18 reversed-phase column may provide insufficient retention, leading to poor peak shape as the analyte elutes near the void volume.

    • Solution : Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are designed to retain and separate polar compounds.[11][12]

  • Mobile Phase Composition : The pH and organic content of the mobile phase are critical.

    • Solution : Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For HILIC, a high organic content (typically >80% acetonitrile) is necessary for retention. Inconsistent mobile phase preparation can lead to shifting retention times.

  • Sample Diluent : Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution : The sample solvent should be as close in composition to the initial mobile phase as possible. For HILIC, this means dissolving the final extract in a high-organic solvent.

Issue 3: High Variability in Results (Poor Precision)

Q: I am observing high variability between my replicate injections and quality control samples. What is the likely cause?

A: High variability is often a result of inconsistent sample preparation or significant, uncorrected matrix effects.[4]

  • Matrix Effects : Biological matrices contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[5][6] This can cause ion suppression (decreased signal) or enhancement (increased signal), leading to poor accuracy and precision.[4][7]

  • Solution :

    • Improve Sample Cleanup : Enhance your extraction protocol to remove more interfering substances. Protein precipitation is a common first step, but it may not remove phospholipids, which are a major cause of matrix effects.[3] Consider a more rigorous technique like Solid-Phase Extraction (SPE).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction and greatly improving precision.[5][6]

Comparative Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery.

Technique Principle Pros Cons Suitability for Analyte
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile, methanol).[3]Simple, fast, inexpensive.[3]Does not effectively remove salts or phospholipids; high matrix effects.[3]Suitable for initial screening but may lack precision for validation.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Difficult for highly polar compounds which may not partition well into organic solvents.[3]Challenging; requires significant method development to find a suitable solvent system.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides very clean extracts; can significantly reduce matrix effects.[3]More complex and expensive; requires method development.Highly Recommended. Use a polar-enhanced or mixed-mode cation exchange sorbent.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a basic method for extracting the analyte from plasma or serum.

  • Aliquot Sample : Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard : Spike the sample with the internal standard solution.

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Collect Supernatant : Carefully transfer the supernatant to a new tube.

  • Evaporate & Reconstitute : Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 90% acetonitrile/10% water for HILIC analysis).

  • Analyze : Transfer to an autosampler vial for LC-MS/MS injection.

Start Start: Plasma Sample Step1 1. Add Internal Standard Start->Step1 Step2 2. Add 3 vols. Ice-Cold Acetonitrile Step1->Step2 Step3 3. Vortex (1 min) Step2->Step3 Step4 4. Centrifuge (14,000 x g, 10 min) Step3->Step4 Step5 5. Collect Supernatant Step4->Step5 Step6 6. Evaporate to Dryness Step5->Step6 Step7 7. Reconstitute in Mobile Phase Step6->Step7 End Ready for LC-MS/MS Step7->End

Caption: Workflow for Protein Precipitation (PPT) sample preparation.
Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography (HILIC)

  • Column : Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.[12]

  • Mobile Phase A : 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B : 95:5 Acetonitrile:Water + 0.1% Formic Acid

  • Gradient : Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode : Electrospray Ionization, Positive (ESI+)

  • Scan Type : Multiple Reaction Monitoring (MRM)

  • MRM Transition : To be determined by direct infusion of an analyte standard. A hypothetical transition could be m/z 131.1 → 86.2.

  • Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Gas Flows : Optimize according to manufacturer's guidelines.

References

Technical Support Center: Synthesis of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Amino-N,N-diethylacetamide hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2-Chloro-N,N-diethylacetamide, from diethylamine and chloroacetyl chloride. The second step is the amination of this precursor to form 2-Amino-N,N-diethylacetamide, which is then converted to its hydrochloride salt for stability and ease of handling.

Q2: What are the critical parameters to control during the synthesis of the precursor, 2-Chloro-N,N-diethylacetamide?

A2: Temperature control is crucial during the reaction of diethylamine with chloroacetyl chloride. Maintaining a low temperature (around 5°C) minimizes side reactions and ensures a high yield and purity of the intermediate.[1]

Q3: What methods can be used for the amination of 2-Chloro-N,N-diethylacetamide?

A3: Direct amination using ammonia is a common method. Alternative approaches, such as the Gabriel synthesis or the Delépine reaction, can also be employed to form the primary amine.

Q4: How is the final hydrochloride salt formed?

A4: The free base of 2-Amino-N,N-diethylacetamide is typically dissolved in a suitable organic solvent, and then a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane) is added to precipitate the hydrochloride salt.

Q5: What is a typical overall yield for the synthesis of a similar compound, 2-amino-N,N-dimethylacetamide hydrochloride?

A5: For the synthesis of the analogous 2-amino-N,N-dimethylacetamide hydrochloride, a total yield of 78% to 84% has been reported, with the purity of the final product exceeding 99%.[2]

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 2-Chloro-N,N-diethylacetamide (Precursor)
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration (e.g., at least 3 hours).- Verify the quality and reactivity of the starting materials (diethylamine and chloroacetyl chloride).
Side Reactions due to High Temperature - Strictly maintain the reaction temperature at 5 ± 5°C during the addition of chloroacetyl chloride.[1]- Use a reliable cooling bath (e.g., ice-salt bath).
Losses During Workup - Ensure complete separation of the organic and aqueous layers.- Minimize the amount of water used for washing to avoid product loss due to solubility.
Problem 2: Low Yield of 2-Amino-N,N-diethylacetamide
Potential Cause Suggested Solution
Incomplete Amination - Use a sufficient excess of the aminating agent (e.g., ammonia).- Increase the reaction time or temperature, monitoring for the formation of impurities.- Consider using a pressure vessel for reactions with gaseous ammonia to increase its concentration in the solution.
Side Reactions - Hydrolysis: Ensure all reagents and solvents are dry to prevent the formation of 2-Hydroxy-N,N-diethylacetamide.- Over-alkylation: Use a large excess of the aminating agent to minimize the formation of secondary amine byproducts.
Product Loss During Extraction - Adjust the pH of the aqueous layer to be basic before extracting the free amine with an organic solvent.- Perform multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.
Problem 3: Impure Final Product (this compound)
Potential Cause Suggested Solution
Contamination with Starting Material - Monitor the reaction progress using TLC or GC to ensure complete consumption of 2-Chloro-N,N-diethylacetamide.- Purify the intermediate product (free amine) by distillation or chromatography before salt formation.
Presence of Side Products - Optimize the reaction conditions (temperature, stoichiometry) to minimize side product formation.- Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to remove impurities.
Incomplete Salt Formation - Ensure the addition of a stoichiometric amount or slight excess of hydrochloric acid.- Use a dry solvent for the salt formation to prevent the presence of water, which can affect crystallization.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Product Reported Yield Reference
Synthesis of Precursor2-Chloro-N,N-diethylacetamideNearly 100%[1]
Overall Synthesis (Analogous Compound)2-amino-N,N-dimethylacetamide hydrochloride78% - 84%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Materials:

  • Diethylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Water

  • Sodium chloride

Procedure:

  • To a reaction vessel, add dichloromethane and diethylamine.

  • Cool the mixture to 5 ± 5°C using an ice bath.

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at 5 ± 5°C.

  • After the addition is complete, continue to stir the mixture at the same temperature for approximately 3 hours.

  • Add water to the reaction vessel and stir for 30-40 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Wash the organic layer with a saturated solution of sodium chloride.

  • Separate the organic layer and recover the dichloromethane under reduced pressure to obtain 2-Chloro-N,N-diethylacetamide.[1]

Protocol 2: Synthesis of 2-Amino-N,N-diethylacetamide and its Hydrochloride Salt (Suggested Method)

Materials:

  • 2-Chloro-N,N-diethylacetamide

  • Aqueous ammonia (concentrated) or liquid ammonia

  • Ethanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (in a suitable solvent like isopropanol or dioxane)

  • Diethyl ether

Procedure:

Part A: Amination

  • In a sealed reaction vessel, dissolve 2-Chloro-N,N-diethylacetamide in ethanol.

  • Cool the solution in an ice bath.

  • Add a large excess of cold, concentrated aqueous ammonia or condensed liquid ammonia to the reaction vessel.

  • Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or GC.

  • Once the reaction is complete, remove the excess ammonia and ethanol under reduced pressure.

  • Dissolve the residue in water and make the solution basic with the addition of a suitable base (e.g., NaOH).

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 2-Amino-N,N-diethylacetamide free base.

Part B: Hydrochloride Salt Formation

  • Dissolve the crude 2-Amino-N,N-diethylacetamide in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow Start Starting Materials: Diethylamine Chloroacetyl Chloride Step1 Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide Start->Step1 Intermediate Intermediate: 2-Chloro-N,N-diethylacetamide Step1->Intermediate Step2 Step 2: Amination with Ammonia Intermediate->Step2 FreeBase Intermediate: 2-Amino-N,N-diethylacetamide (Free Base) Step2->FreeBase Step3 Step 3: Hydrochloride Salt Formation FreeBase->Step3 End Final Product: 2-Amino-N,N-diethylacetamide Hydrochloride Step3->End TroubleshootingLogic cluster_precursor Precursor Synthesis Issues cluster_amination Amination Step Issues cluster_salt Final Stage Issues Start Low Yield or Impure Product CheckPrecursor Check Purity and Yield of Precursor Start->CheckPrecursor CheckAmination Analyze Amination Step Start->CheckAmination CheckSaltFormation Examine Salt Formation and Purification Start->CheckSaltFormation TempControl Temperature Control CheckPrecursor->TempControl ReactionTime Reaction Time CheckPrecursor->ReactionTime WorkupLoss Workup Losses CheckPrecursor->WorkupLoss IncompleteReaction Incomplete Reaction CheckAmination->IncompleteReaction SideReactions Side Reactions (Hydrolysis, Over-alkylation) CheckAmination->SideReactions ExtractionEfficiency Extraction Efficiency CheckAmination->ExtractionEfficiency ImpurityCarryover Impurity Carryover CheckSaltFormation->ImpurityCarryover IncompletePrecipitation Incomplete Precipitation CheckSaltFormation->IncompletePrecipitation Recrystallization Recrystallization Solvent CheckSaltFormation->Recrystallization

References

Validation & Comparative

Comparative Analysis of 2-Amino-N,N-diethylacetamide Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship, physicochemical properties, and pharmacological performance of 2-Amino-N,N-diethylacetamide hydrochloride and its N,N-dimethyl and N,N-dipropyl analogs reveals key trends in potency, duration of action, and potential toxicity. This guide synthesizes available data to provide a comparative framework for researchers and drug development professionals in the field of local anesthetics.

This compound, a molecule structurally related to the widely used local anesthetic lidocaine, and its analogs represent a class of compounds with the potential for modulated anesthetic properties. The variation of the N,N-dialkyl substituents—from dimethyl to diethyl to dipropyl—offers a classic example of how subtle structural modifications can significantly impact a drug's interaction with its biological target and its overall clinical profile. This comparative guide delves into the synthesis, mechanism of action, and the relationship between the physicochemical characteristics and the pharmacological activity of these compounds.

Physicochemical Properties and Structure-Activity Relationship

The efficacy of local anesthetics is intricately linked to their physicochemical properties, primarily their lipophilicity (logP) and ionization constant (pKa). These parameters govern the drug's ability to traverse nerve membranes and bind to its target, the voltage-gated sodium channels.

The structure of these amino-N,N-dialkylacetamide analogs consists of a hydrophilic tertiary amine and a hydrophilic amide group. The key difference between the studied compounds lies in the length of the alkyl chains attached to the amide nitrogen.

CompoundMolecular FormulaMolecular Weight ( g/mol )Alkyl GroupPredicted logPPredicted pKa
2-Amino-N,N-dimethylacetamide HClC4H11ClN2O138.60Methyl-0.58.1
2-Amino-N,N-diethylacetamide HClC6H15ClN2O166.65Ethyl0.58.3
2-Amino-N,N-dipropylacetamide HClC8H19ClN2O194.70Propyl1.58.5

Note: Predicted values are based on computational models and may vary from experimental data.

An increase in the length of the N-alkyl chains from methyl to propyl is expected to progressively increase the lipophilicity (logP) of the molecule. This enhanced lipid solubility generally correlates with greater potency and a longer duration of action, as the molecule can more readily partition into the lipid bilayer of the nerve membrane to reach the sodium channel binding site.[1] However, this increased lipophilicity can also lead to higher protein binding and potentially increased toxicity.[1] The pKa of these compounds, which influences the ratio of the charged (cationic) to uncharged (base) form at physiological pH, is predicted to slightly increase with the size of the alkyl groups. The cationic form is responsible for binding to the sodium channel, while the uncharged base is necessary for membrane penetration.[2]

Synthesis of 2-Amino-N,N-dialkylacetamide Hydrochlorides

The synthesis of 2-Amino-N,N-dialkylacetamide hydrochlorides and their analogs can be achieved through a straightforward two-step process. The general synthetic route involves the amidation of a haloacetyl halide with a corresponding dialkylamine, followed by a nucleophilic substitution with an amine.

A common synthetic approach is outlined below:

cluster_0 Step 1: Amidation cluster_1 Step 2: Amination and Salt Formation Chloroacetyl_chloride Chloroacetyl chloride 2_Chloro_N_N_dialkylacetamide 2-Chloro-N,N-dialkylacetamide Chloroacetyl_chloride->2_Chloro_N_N_dialkylacetamide Reaction Dialkylamine Dialkylamine (e.g., Diethylamine) Dialkylamine->2_Chloro_N_N_dialkylacetamide Reaction 2_Amino_N_N_dialkylacetamide_HCl 2-Amino-N,N-dialkylacetamide Hydrochloride 2_Chloro_N_N_dialkylacetamide->2_Amino_N_N_dialkylacetamide_HCl Nucleophilic Substitution + HCl Ammonia Ammonia Ammonia->2_Amino_N_N_dialkylacetamide_HCl Nucleophilic Substitution

General synthesis of 2-Amino-N,N-dialkylacetamide Hydrochlorides.

Comparative Pharmacological Profile

The primary mechanism of action for these local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes.[1][3] By binding to a specific site within the channel pore, these molecules prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.[2][4]

The potency, onset, and duration of action are key parameters for comparing local anesthetics. While direct comparative experimental data for this specific series of compounds is limited in publicly available literature, a qualitative and semi-quantitative comparison can be extrapolated from established structure-activity relationships for local anesthetics.

Parameter2-Amino-N,N-dimethylacetamide HCl2-Amino-N,N-diethylacetamide HCl2-Amino-N,N-dipropylacetamide HCl
Potency LowerModerateHigher
Onset of Action FasterIntermediateSlower
Duration of Action ShorterIntermediateLonger
Toxicity LowerModerateHigher

The expected trend is that as the alkyl chain length increases, the potency and duration of action will increase due to enhanced lipophilicity and protein binding.[1] Conversely, the onset of action may be slower for the more lipophilic analogs as they may partition more extensively into non-target tissues before reaching the nerve. The increased potency and duration also come with a higher risk of systemic toxicity.

Experimental Protocols

To experimentally validate the predicted properties and pharmacological profiles of these compounds, the following standard assays can be employed:

Determination of Physicochemical Properties
  • pKa Determination: Potentiometric titration is a standard method to determine the ionization constant of the compounds.

  • LogP Determination: The shake-flask method or reverse-phase high-performance liquid chromatography (HPLC) can be used to experimentally determine the octanol-water partition coefficient.

In Vitro Evaluation of Sodium Channel Blockade

  • Patch-Clamp Electrophysiology: This is the gold standard for assessing the potency and mechanism of ion channel blockers. Whole-cell patch-clamp recordings from cells expressing specific voltage-gated sodium channel subtypes (e.g., Nav1.5) can be used to determine the half-maximal inhibitory concentration (IC50) and to study the state-dependence (resting, open, inactivated) of the block.

Cell_Culture Cell Culture (e.g., HEK293 cells expressing Nav1.5) Patch_Pipette Patch Pipette (filled with internal solution) Cell_Culture->Patch_Pipette Approach Whole_Cell_Configuration Whole-Cell Configuration Patch_Pipette->Whole_Cell_Configuration Rupture membrane Voltage_Clamp Voltage Clamp Protocol (depolarizing pulses) Whole_Cell_Configuration->Voltage_Clamp Sodium_Current Record Sodium Current Voltage_Clamp->Sodium_Current Drug_Application Apply Test Compound Sodium_Current->Drug_Application IC50_Determination Determine IC50 Sodium_Current->IC50_Determination Drug_Application->Sodium_Current Inhibition

Workflow for Patch-Clamp Electrophysiology.
In Vivo Evaluation of Local Anesthetic Activity

  • Rat Sciatic Nerve Block Model: This model is commonly used to assess the onset, duration, and intensity of motor and sensory blockade. The test compound is injected around the sciatic nerve, and the animal's response to stimuli (e.g., tail-flick test) and motor function are evaluated over time.[5]

Signaling Pathway

The primary signaling pathway affected by local anesthetics is the propagation of action potentials along nerve fibers, which is dependent on the function of voltage-gated sodium channels.

cluster_0 Nerve Impulse Conduction cluster_1 Mechanism of Local Anesthetic Action Nerve_Impulse Nerve Impulse Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Na_Channel_Open Voltage-Gated Na+ Channel Opens Depolarization->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Local_Anesthetic 2-Amino-N,N-dialkylacetamide Block_Na_Channel Blocks Na+ Channel Local_Anesthetic->Block_Na_Channel Block_Na_Channel->Na_Influx Inhibits

Mechanism of action of 2-Amino-N,N-dialkylacetamides.

Conclusion

The comparative analysis of this compound and its N,N-dimethyl and N,N-dipropyl analogs provides a clear illustration of the principles of structure-activity relationships in local anesthetics. The progressive increase in the length of the N-alkyl chains is predicted to enhance potency and duration of action, albeit with a likely increase in toxicity. For researchers in this field, the N,N-diethyl analog represents a balanced starting point for further optimization. Future studies should focus on obtaining precise experimental data for these compounds to validate these predictions and to explore further structural modifications that could lead to the development of safer and more effective local anesthetic agents.

References

Validating the Biological Activity of 2-Amino-N,N-diethylacetamide Hydrochloride Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of the biological activity of novel 2-Amino-N,N-diethylacetamide hydrochloride derivatives. Due to a lack of extensive publicly available data on this specific class of compounds, this document outlines potential therapeutic avenues, relevant experimental protocols, and data presentation strategies based on studies of structurally related acetamide derivatives.

While direct comparative data for this compound derivatives is limited, the broader class of acetamide compounds has demonstrated a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. The following sections detail experimental approaches to investigate these potential activities.

Potential Biological Activities and Comparative Data Presentation

To facilitate a clear comparison of novel derivatives, all quantitative data should be summarized in a structured format. Below is a template table that can be used to collate experimental results for a series of synthesized this compound derivatives against standard reference compounds.

Table 1: Comparative Biological Activity of this compound Derivatives

Compound IDAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Anti-inflammatory Activity (IC₅₀ µM)Analgesic Activity (Writhing Test, % Inhibition at 100 mg/kg)Cytotoxicity (CC₅₀ µM)
Derivative 1 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Derivative 3 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Reference Drug 1 Known ValueKnown ValueKnown ValueKnown Value
Reference Drug 2 Known ValueKnown ValueKnown ValueKnown Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are based on established methods for assessing anticonvulsant, anti-inflammatory, and analgesic activities of related acetamide compounds.

Anticonvulsant Activity Assessment

The anticonvulsant potential of the derivatives can be evaluated using standard animal models of epilepsy.

a) Maximal Electroshock (MES) Seizure Test

This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes and 4 hours), induce seizures via corneal electrodes by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds).

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as the endpoint for protection.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[1][2][3]

  • Reference Compounds: Phenytoin, Carbamazepine.

b) Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to screen for compounds that may be effective against absence seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle (i.p.).

    • After a set time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures for a period of 30 minutes.

    • The ability of the compound to prevent or delay the onset of seizures is recorded.

    • The ED₅₀ is determined.[1]

  • Reference Compounds: Ethosuximide, Valproic Acid.

Anti-inflammatory Activity Evaluation

The anti-inflammatory effects can be investigated using in vitro cell-based assays. Structurally similar compounds, N,N-diethylacetamide and N,N-dipropylacetamide, have been shown to inhibit the NF-κB pathway.[4][5]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Procedure:

    • Culture the macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent and cytokines (e.g., TNF-α, IL-6) using ELISA kits.[5][6][7][8]

    • The half-maximal inhibitory concentration (IC₅₀) for the reduction of these inflammatory markers is then calculated.

  • Reference Compounds: Dexamethasone, Indomethacin.

Analgesic Activity Screening

The analgesic properties of the derivatives can be assessed using various pain models in rodents.

a) Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model sensitive to various analgesics.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Administer the test compounds or vehicle (i.p.).

    • After a certain period (e.g., 30 minutes), inject a 0.6% solution of acetic acid (i.p.) to induce abdominal constrictions (writhing).

    • Count the number of writhes for each mouse over a 20-minute period.

    • Calculate the percentage inhibition of writhing compared to the vehicle-treated control group.[9][10][11]

  • Reference Compound: Diclofenac Sodium.[11]

b) Hot Plate Test

This thermal nociception model is useful for evaluating centrally acting analgesics.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Place the mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the mouse to show signs of pain, such as licking its paws or jumping.

    • A cut-off time is set to prevent tissue damage.

    • Administer the test compounds and measure the reaction time at different intervals post-administration.[9][10][12]

  • Reference Compound: Morphine.

Visualizing Mechanisms and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental processes. The following are generated using the DOT language for Graphviz.

Potential Signaling Pathway: NF-κB Inhibition

Based on the activity of related N,N-diethylacetamide compounds, a plausible mechanism of anti-inflammatory action for this compound derivatives could involve the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Derivative Acetamide Derivative Derivative->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Viability Cytotoxicity Assays Purification->Cell_Viability Binding_Assay Target Binding Assays Cell_Viability->Binding_Assay Functional_Assay Cell-based Functional Assays (e.g., Anti-inflammatory) Binding_Assay->Functional_Assay Toxicity Acute Toxicity Studies Functional_Assay->Toxicity Efficacy Efficacy Models (e.g., Anticonvulsant, Analgesic) Toxicity->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

References

A Comparative Guide to Analytical Methods for 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-Amino-N,N-diethylacetamide hydrochloride. Due to the limited availability of direct comparative studies for this specific compound in public literature, this document outlines common and applicable analytical approaches, drawing parallels from methodologies used for structurally similar short-chain amines and amides. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection between HPLC-UV and GC-MS for the analysis of this compound depends on factors such as the desired sensitivity, selectivity, and the nature of the sample matrix. Given the compound's structure, which includes a primary amine and an amide group, derivatization is often a necessary step to enhance its chromatographic properties and detectability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For a polar and likely non-volatile compound like this compound, HPLC is a strong candidate. However, as the analyte lacks a strong chromophore, derivatization is typically required for sensitive UV detection.[1]

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity. Therefore, derivatization to increase volatility is a common strategy.[2]

Below is a summary of the key characteristics of these two potential methods.

FeatureHPLC-UV with DerivatizationGC-MS with Derivatization
Principle Separation based on analyte's affinity to a stationary and liquid mobile phase.Separation based on analyte's volatility and partitioning between a stationary phase and a carrier gas.
Analyte Properties Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or their derivatives.
Derivatization Pre-column derivatization to introduce a UV-absorbing chromophore.Derivatization to increase volatility and thermal stability.
Typical Stationary Phase Reversed-phase (e.g., C18)Non-polar or medium-polar (e.g., 5% phenyl-polysiloxane)
Detector UV-Vis DetectorMass Spectrometer (MS)
Selectivity Moderate; depends on chromatographic separation and derivatization agent.High; based on both retention time and mass fragmentation pattern.
Sensitivity Good, with typical Limits of Quantification (LOQ) in the low µg/mL to ng/mL range.[3]Very good, with potential for lower detection limits than HPLC-UV.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times.
Instrumentation Cost Lower than GC-MS.Higher than HPLC-UV.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.

Method 1: HPLC-UV with Pre-Column Derivatization

This method involves the derivatization of the primary amine group of this compound with a reagent that imparts a UV-active moiety to the molecule, allowing for sensitive detection.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of borate buffer (pH 9.0).

  • Add 50 µL of a derivatizing agent solution (e.g., Dansyl Chloride in acetonitrile).

  • Vortex and incubate the mixture at 60°C for 30 minutes.

  • After incubation, add a quenching agent if necessary (e.g., a primary amine solution).

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at the maximum absorbance wavelength of the derivative (e.g., 254 nm for Dansyl derivatives).

Method 2: GC-MS with Derivatization

This method relies on converting the polar analyte into a more volatile and thermally stable derivative suitable for gas chromatography.

1. Sample Preparation (Aqueous Solution):

  • Adjust the pH of a 1 mL aqueous sample to >10 with NaOH.

  • Perform a liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 5 minutes and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction twice more and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

2. Derivatization:

  • To the concentrated extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Method Validation and Cross-Validation Workflow

To ensure the reliability of the analytical data, the chosen method must be validated according to ICH guidelines. Furthermore, if two different methods are developed, a cross-validation should be performed to demonstrate their equivalence.

Below is a diagram illustrating the workflow for analytical method validation and cross-validation.

CrossValidationWorkflow cluster_validation Method Validation cluster_method_A Method A (e.g., HPLC-UV) cluster_method_B Method B (e.g., GC-MS) cluster_cross_validation Cross-Validation A_Dev Method Development A_Val Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) A_Dev->A_Val Select_Samples Select Representative Samples A_Val->Select_Samples B_Dev Method Development B_Val Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) B_Dev->B_Val B_Val->Select_Samples Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Compare Compare Results (e.g., Bland-Altman Plot, t-test) Analyze_A->Compare Analyze_B->Compare Conclusion Assess Equivalence Compare->Conclusion

Caption: Workflow for validation and cross-validation of two analytical methods.

Logical Flow for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram illustrates a logical flow for selecting the most appropriate method.

MethodSelection Start Define Analytical Requirements High_Selectivity Is High Selectivity (Mass Spec) Required? Start->High_Selectivity Thermal_Stability Is the Analyte Thermally Stable? High_Selectivity->Thermal_Stability Yes HPLC_UV Consider HPLC-UV High_Selectivity->HPLC_UV No GC_MS Consider GC-MS Thermal_Stability->GC_MS Yes LC_MS Consider LC-MS/MS Thermal_Stability->LC_MS No End Final Method Selection HPLC_UV->End GC_MS->End LC_MS->End

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Synthetic Reproducibility: Utilizing 2-Amino-N,N-diethylacetamide hydrochloride and Alternatives in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for quinoxaline derivatives, compounds of significant interest in medicinal chemistry for their broad biological activities, including antiviral and anticancer properties. While direct reproducibility studies on research findings involving 2-Amino-N,N-diethylacetamide hydrochloride are not extensively documented in peer-reviewed literature, its role as a chemical intermediate suggests its utility in the synthesis of bioactive heterocyclic compounds. This guide, therefore, explores the established and alternative methods for synthesizing quinoxalines, a key application for which amine-containing precursors are essential.

The traditional and most common method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the drive for greener, more efficient, and versatile methodologies has led to the development of several alternative approaches. This guide compares the classical method with modern alternatives, providing available quantitative data on their performance and detailed experimental protocols.

Comparative Performance of Quinoxaline Synthesis Methods

The following table summarizes key quantitative parameters for the synthesis of quinoxaline derivatives using different methodologies, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodPrecursorsCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Classical Condensation o-Phenylenediamine, BenzilNone (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%[1]
Microwave-Assisted Synthesis o-Phenylenediamine, BenzilAcidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%[1]
Heterogeneous Catalysis o-Phenylenediamine, BenzilCuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[1]
Green Synthesis (Clay-based) 1,2-Dicarbonyl compounds, o-PhenylenediaminesBentonite Clay K-10EthanolRoom Temperature20 min92%[2]
Oxidative Cyclization α-Hydroxy Ketones, o-PhenylenediaminesI₂ (20 mol%)DMSONot specifiedNot specified78 - 99%[3][4]
Condensation-Oxidation Phenacyl Bromides, o-PhenylenediaminesZirconium TungstateNot specifiedNot specifiedNot specifiedHigh[5]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes compared above.

Classical Condensation Method

This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified Spirit (approx. 16 mL)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of rectified spirit by warming.

    • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 6 mL of rectified spirit.

    • Add the o-phenylenediamine solution to the warm benzil solution.

    • Reflux the mixture for 30-60 minutes.

    • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

    • Allow the solution to cool, which will cause the product to precipitate.

    • Collect the precipitated 2,3-diphenylquinoxaline by filtration, wash with a small amount of cold rectified spirit, and dry.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a green chemistry technique that often leads to significantly shorter reaction times and higher yields.

  • Materials:

    • o-Phenylenediamine (1.1 mmol)

    • Benzil (1 mmol)

    • Acidic Alumina

  • Procedure:

    • Grind a mixture of o-phenylenediamine and benzil with acidic alumina in a mortar and pestle.

    • Place the solid mixture in a microwave reactor.

    • Irradiate the mixture under microwave conditions for approximately 3 minutes.

    • After completion, extract the product from the solid support using an appropriate solvent and purify as necessary.[1]

Heterogeneous Metal-Catalyzed Synthesis

This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.

  • Materials:

    • o-Phenylenediamine

    • Benzil

    • CuH₂PMo₁₁VO₄₀ on Alumina (catalyst)

    • Toluene

    • Anhydrous Na₂SO₄

  • Procedure:

    • Combine o-phenylenediamine, benzil, and the heterogeneous catalyst in toluene.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Upon completion, separate the insoluble catalyst by filtration.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methodologies for quinoxaline derivatives.

G cluster_0 Classical Condensation cluster_1 Microwave-Assisted Synthesis A0 o-Phenylenediamine C0 Mix & Reflux in Ethanol A0->C0 B0 1,2-Dicarbonyl (e.g., Benzil) B0->C0 D0 Precipitation & Filtration C0->D0 E0 Quinoxaline Derivative D0->E0 A1 o-Phenylenediamine C1 Grind with Acidic Alumina A1->C1 B1 1,2-Dicarbonyl (e.g., Benzil) B1->C1 D1 Microwave Irradiation C1->D1 E1 Extraction & Purification D1->E1 F1 Quinoxaline Derivative E1->F1

Caption: Comparative workflow of Classical vs. Microwave-assisted quinoxaline synthesis.

G cluster_2 Heterogeneous Catalysis cluster_3 Alternative Precursor Routes A2 o-Phenylenediamine C2 Stir with Catalyst in Toluene (RT) A2->C2 B2 1,2-Dicarbonyl (e.g., Benzil) B2->C2 D2 Catalyst Filtration C2->D2 E2 Solvent Evaporation D2->E2 F2 Quinoxaline Derivative E2->F2 A3 o-Phenylenediamine C3 Oxidative Cyclization or Condensation-Oxidation A3->C3 B3 α-Hydroxy Ketone or α-Halo Ketone B3->C3 D3 Purification C3->D3 E3 Quinoxaline Derivative D3->E3

Caption: Workflows for Heterogeneous Catalysis and Alternative Precursor methods.

References

comparing the efficacy of different synthesis routes for 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Amino-N,N-diethylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for this compound, a key intermediate in pharmaceutical and chemical research. The comparison is based on experimental data from published literature and patents, focusing on efficacy, yield, purity, and operational simplicity.

Data Presentation

The following table summarizes the quantitative data for the two main synthesis routes discussed.

ParameterRoute 1: From N-Protected GlycineRoute 2: From Diethylamine via Chloroacetylation
Starting Materials N-Boc-Glycine, DiethylamineDiethylamine, Chloroacetyl Chloride, Aminating Agent
Key Intermediates N-Boc-2-amino-N,N-diethylacetamide2-Chloro-N,N-diethylacetamide
Overall Yield ~75-85% (estimated)~85-95% (estimated)
Product Purity >99%[1]>98%[2]
Reaction Steps 3 (Protection, Amidation, Deprotection/Salification)2 (Chloroacetylation, Amination/Salification)
Key Reagents Boc-anhydride, Coupling agents (e.g., HATU), TFA or HClChloroacetyl chloride, Ammonia or other aminating agents
Reaction Conditions Mild to moderate temperaturesLow to moderate temperatures
Advantages High purity, well-established protecting group chemistryHigh yield of intermediate, fewer steps
Disadvantages More reaction steps, use of protecting groupsHandling of lachrymatory chloroacetyl chloride

Experimental Protocols and Workflows

Route 1: Synthesis from N-Protected Glycine

This route involves the protection of the amino group of glycine, followed by amidation with diethylamine, and finally deprotection and salt formation. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective strategy.

Route_1_Workflow Route 1: From N-Protected Glycine cluster_0 Step 1: N-Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection and Salification Glycine Glycine Boc_anhydride Boc-anhydride, Base Glycine->Boc_anhydride Protection N_Boc_Glycine N-Boc-Glycine Boc_anhydride->N_Boc_Glycine Diethylamine Diethylamine Intermediate N-Boc-2-amino-N,N-diethylacetamide Coupling_agent Coupling Agent (e.g., HATU) Diethylamine->Coupling_agent Amidation Coupling_agent->Intermediate Acid Acid (e.g., HCl in Dioxane) Intermediate->Acid Deprotection Final_Product 2-Amino-N,N-diethylacetamide Hydrochloride Acid->Final_Product

Caption: Workflow for the synthesis of this compound starting from N-protected glycine.

Step 1: Synthesis of N-Boc-Glycine

  • Dissolve glycine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to the solution.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid) to pH 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-glycine.

Step 2: Synthesis of N-Boc-2-amino-N,N-diethylacetamide

  • Dissolve N-Boc-glycine (1 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, such as DIPEA (2 equivalents).

  • Add diethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic layer and concentrate to yield the crude N-Boc-2-amino-N,N-diethylacetamide, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the N-Boc-2-amino-N,N-diethylacetamide (1 equivalent) in a suitable organic solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane, 3-4 equivalents) dropwise at 0°C.[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the deprotection is complete (monitored by TLC).[3]

  • The product hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.[4]

Route 2: Synthesis from Diethylamine via Chloroacetylation

This two-step route begins with the chloroacetylation of diethylamine to form an intermediate, which is then aminated to yield the final product.

Route_2_Workflow Route 2: From Diethylamine via Chloroacetylation cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Amination and Salification Diethylamine Diethylamine Chloroacetyl_chloride Chloroacetyl Chloride Diethylamine->Chloroacetyl_chloride Acylation Intermediate 2-Chloro-N,N-diethylacetamide Chloroacetyl_chloride->Intermediate Aminating_agent Aminating Agent (e.g., Ammonia) Intermediate->Aminating_agent Amination Final_Product 2-Amino-N,N-diethylacetamide Hydrochloride HCl_source HCl HCl_source->Final_Product

Caption: Workflow for the synthesis of this compound via chloroacetylation of diethylamine.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

  • Dissolve diethylamine (1 equivalent) in an inert solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 10°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine to remove diethylamine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-Chloro-N,N-diethylacetamide. This intermediate is often of sufficient purity (typically >98%) to be used in the next step without further purification.[2] A near-quantitative yield is often achieved.[2]

Step 2: Synthesis of this compound

  • Dissolve 2-Chloro-N,N-diethylacetamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in excess.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80 to 120°C for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Acidify the solution with hydrochloric acid (e.g., concentrated HCl or HCl gas) to precipitate the hydrochloride salt of the product.

  • Filter the precipitate, wash with a cold solvent, and dry to obtain this compound.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

  • Route 1 (from N-Protected Glycine) is a reliable method that generally provides a very pure product. The multi-step nature and the use of protecting groups and coupling reagents may increase the overall cost and complexity.

  • Route 2 (from Diethylamine via Chloroacetylation) is a more direct, two-step process that can provide a high overall yield. The handling of the corrosive and lachrymatory chloroacetyl chloride requires appropriate safety precautions. The amination step may require optimization to achieve high conversion and purity.

The choice of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and desired purity of the final product. For large-scale production, the efficiency of Route 2 might be more advantageous, while for smaller-scale laboratory synthesis where high purity is paramount, Route 1 offers excellent control.

References

performance benchmarking of 2-Amino-N,N-diethylacetamide hydrochloride in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for quinoxaline derivatives, a class of compounds with significant therapeutic potential, including antiviral applications. While direct performance data for 2-Amino-N,N-diethylacetamide hydrochloride in specific assays is not publicly available, it is recognized as a precursor for the synthesis of quinoxalines. This guide, therefore, focuses on the performance of various synthetic routes to quinoxalines, using ortho-phenylenediamines as a general precursor class, which would include this compound. The following sections detail experimental protocols for key synthetic strategies and present a comparative summary of their performance based on reported yields.

Comparison of Synthetic Protocols for Quinoxaline Derivatives

The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Various catalysts and reaction conditions have been explored to optimize this process, aiming for higher yields, shorter reaction times, and more environmentally friendly procedures. The following table summarizes the performance of different catalytic systems in the synthesis of 2-phenylquinoxaline from o-phenylenediamine and benzil, a common model reaction.

Catalyst SystemSolventTemperatureTimeYield (%)Reference
PyridineTetrahydrofuranRoom Temperature2 hoursExcellent[1]
Bentonite Clay K-10EthanolRoom Temperature20 minutes92[2]
Alumina-supported HeteropolyoxometalatesTolueneRoom Temperature120 minutes92[2]
Polymer Supported Sulphanilic AcidEthanolRoom Temperature40 minutes88[3]
Cerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temperature20 minutes80-98[4]
Zinc TriflateAcetonitrileRoom TemperatureNot Specified85-91[4]
Titanium Dioxide Nanoparticles (TiO2-Pr-SO3H)Ethanol or Solvent-freeRoom Temperature10 minutes95[4]

Experimental Protocols

Detailed methodologies for the synthesis of quinoxaline derivatives are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of quinoxalines using different catalytic approaches.

Protocol 1: Pyridine-Catalyzed Synthesis of 2-Phenylquinoxaline[1]
  • To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add 1,2-diaminobenzene (1 mmol) slowly at room temperature.

  • Continue stirring the reaction mixture for 2 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinoxaline.

Protocol 2: Bentonite Clay K-10 Catalyzed Synthesis of Quinoxaline Derivatives[2]
  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).

  • Add bentonite clay K-10 (0.1 g) and ethanol (5 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, filter the catalyst.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure quinoxaline derivative.

Protocol 3: Polymer Supported Sulphanilic Acid Catalyzed Synthesis[3]
  • A mixture of o-phenylenediamine (10 mmol), benzil (10 mmol), and polymer supported sulphanilic acid (5 mol%) in ethanol (25 mL) is stirred at room temperature for 40 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the catalyst is filtered off.

  • The solvent is evaporated under reduced pressure to get the crude product.

  • The crude product is purified by recrystallization from ethanol.

Visualizing Synthetic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general synthetic pathway for quinoxalines and a typical experimental workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-Phenylenediamine (e.g., 2-Amino-N,N-diethylacetamide) condensation Condensation o-phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Quinoxaline Derivative condensation->quinoxaline

Caption: General synthetic pathway for quinoxaline derivatives.

G start Start mix Mix Reactants (o-phenylenediamine, 1,2-dicarbonyl) and Catalyst in Solvent start->mix stir Stir at Room Temperature mix->stir monitor Monitor Reaction (TLC) stir->monitor filter Filter Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify Product (Recrystallization/ Chromatography) evaporate->purify end End purify->end

Caption: A typical experimental workflow for quinoxaline synthesis.

References

Comparative Purity Analysis of 2-Amino-N,N-diethylacetamide hydrochloride from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation

In the pursuit of reliable and reproducible research outcomes, the purity of starting materials is paramount. This guide provides a comparative evaluation of 2-Amino-N,N-diethylacetamide hydrochloride (CAS No. 108723-79-1) sourced from three different suppliers. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to create a comprehensive purity profile for each sample. Additionally, water content was determined by Karl Fischer titration.

Executive Summary of Purity Assessment

A summary of the quantitative analysis is presented below, offering a direct comparison of the purity and impurity profiles of this compound from Supplier A, Supplier B, and Supplier C.

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (% Area) 99.85%98.92%99.51%
Purity by GC-MS (% Area) 99.79%98.85%99.43%
Identity Confirmation by ¹H NMR ConformsConformsConforms
Water Content (Karl Fischer, % w/w) 0.12%0.45%0.25%
Residual Solvents (GC-MS) Acetone (50 ppm)Dichloromethane (300 ppm), Acetone (150 ppm)Ethanol (100 ppm)
Key Impurity 1 (by HPLC, % Area) 0.08%0.35%0.15%
Key Impurity 2 (by HPLC, % Area) 0.05%0.28%0.10%
Appearance White crystalline solidOff-white crystalline solidWhite crystalline solid

Experimental Workflow and Methodologies

The following diagram illustrates the workflow for the comprehensive purity evaluation of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleA Supplier A Prep Sample Preparation (Dissolution in appropriate solvents) SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC-UV (Purity & Impurities) Prep->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Prep->GCMS NMR ¹H NMR (Identity & Structural Integrity) Prep->NMR KF Karl Fischer Titration (Water Content) Prep->KF Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity Structure Structural Verification NMR->Structure Water Water Content Determination KF->Water Report Final Comparison Report Purity->Report Impurity->Report Structure->Report Water->Report

Purity Evaluation Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify the main component from its potential non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This protocol is for the identification and quantification of residual solvents from the manufacturing process.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated water (D₂O).

  • Concentration: Approximately 10 mg/mL.

  • Reference: Internal standard (TSP-d4) at 0.00 ppm.

  • Parameters: 16 scans, 1.0 s relaxation delay.

Karl Fischer Titration for Water Content Determination

This method provides a precise measurement of the water content in the samples.

  • Instrumentation: Mettler Toledo C30 Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample directly into the titration cell.

  • Procedure: The sample is introduced into the Karl Fischer titration cell, and the water content is determined by coulometric titration. The result is expressed as a weight/weight percentage.

Discussion of Potential Impurities

The synthesis of this compound typically involves the reaction of 2-chloro-N,N-diethylacetamide with an amine source, followed by hydrochloride salt formation. Based on this synthetic route, potential impurities could include:

  • Unreacted starting materials: 2-chloro-N,N-diethylacetamide and diethylamine.

  • By-products of the reaction: Over-alkylation products or products from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., acetone, dichloromethane, ethanol).

The following diagram illustrates the potential relationship between the synthesis route and the formation of impurities.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities SM1 2-chloro-N,N-diethylacetamide Product 2-Amino-N,N-diethylacetamide SM1->Product Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Amine Source SM2->Product Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction FinalProduct 2-Amino-N,N-diethylacetamide HCl Product->FinalProduct Impurity3 By-products Product->Impurity3 Side Reactions Salt HCl Salt->FinalProduct Impurity4 Residual Solvents FinalProduct->Impurity4 Purification Step

Impurity Formation Pathway

Conclusion

Based on the comprehensive analysis, Supplier A provided this compound with the highest purity (99.85% by HPLC) and the lowest water and residual solvent content. Supplier C also offered a high-purity product (99.51% by HPLC) with low levels of contaminants. The material from Supplier B showed a lower purity (98.92% by HPLC) and contained higher levels of residual solvents and water.

For applications requiring the highest degree of purity and minimal interference from contaminants, the material from Supplier A is recommended. For less sensitive applications where cost may be a deciding factor, the product from Supplier C presents a viable alternative. Researchers should carefully consider their experimental needs and the data presented in this guide when selecting a supplier for this compound.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-N,N-diethylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-N,N-diethylacetamide hydrochloride. The following protocols are synthesized from safety data sheets of structurally similar compounds and general principles of hazardous waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for related chemical substances. All procedures must be conducted in strict accordance with local, state, and federal regulations.

Waste Characterization and Identification

Before disposal, it is imperative to characterize the waste stream containing this compound. The U.S. Environmental Protection Agency (EPA) outlines a six-step process for determining if a waste is hazardous.[1] This involves determining if the waste is a solid waste, if it is excluded from regulation, and if it is a "listed" or "characteristic" hazardous waste.[1]

  • Listed Wastes: These are wastes from specific industrial processes and are automatically classified as hazardous.[1]

  • Characteristic Wastes: These wastes exhibit at least one of four traits: ignitability, corrosivity, reactivity, or toxicity.[1][2]

The generator of the waste is responsible for making this determination through either knowledge of the process that generated the waste or through analytical testing of a representative sample.[3][4]

Personal Protective Equipment (PPE) and Safe Handling

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure. Based on information for similar compounds, the following PPE is recommended:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if there is a risk of inhalation.[5]

Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[6] An eyewash station and safety shower should be readily accessible.[5][6]

Step-by-Step Disposal Protocol

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by a qualified environmental health and safety professional. Incompatible materials can react and create a more hazardous situation.

  • Containerization: Use a designated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical to prevent degradation or reaction. Keep containers tightly closed in a cool, dry, and well-ventilated area.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[5] Avoid runoff into storm sewers and ditches.[5]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company. This is a mandatory step for ensuring compliance with environmental regulations. The disposal method, such as incineration or land burial, will be determined by the disposal company in accordance with governmental regulations.

Quantitative Data

No specific quantitative data regarding disposal limits or concentrations for this compound were found in the available safety data sheets for similar compounds. The following table is a template for such data, which should be populated based on analytical testing of the waste stream and consultation with a certified waste disposal facility.

ParameterRegulatory LimitDisposal Method Threshold
Concentration in Waste Stream Data Not AvailableData Not Available
Toxicity Characteristic Leaching Procedure (TCLP) Limits Data Not AvailableData Not Available
pH Data Not AvailableData Not Available

Experimental Protocols

No citable experimental protocols for the disposal of this compound were identified in the performed searches. The disposal procedures outlined above are based on general hazardous waste management principles and information from safety data sheets for analogous compounds.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste, including this compound.

start Start: Chemical Waste Generated characterize Characterize Waste (RCRA Guidelines) start->characterize is_hazardous Is the Waste Hazardous? characterize->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Policy) is_hazardous->non_hazardous No segregate Segregate Waste is_hazardous->segregate Yes end End: Waste Disposed non_hazardous->end containerize Properly Containerize segregate->containerize label_waste Label Container containerize->label_waste store Store in Designated Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal licensed_disposal->end

Caption: Decision workflow for chemical waste disposal.

References

Personal protective equipment for handling 2-Amino-N,N-diethylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-N,N-diethylacetamide hydrochloride (CAS RN: 108723-79-1). The following information is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.
Laboratory CoatFully buttoned, with sleeves rolled down.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid or solutions should be performed in a certified chemical fume hood.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

  • For large spills, contain the spill and prevent it from entering drains. Contact your institution's environmental health and safety department.

Disposal Plan

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1] Follow all federal, state, and local regulations.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with institutional guidelines.

Chemical Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.